borapetoside A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
100202-29-7 |
|---|---|
Molecular Formula |
C26H34O12 |
Molecular Weight |
538.5 g/mol |
IUPAC Name |
(1S,2S,4S,7R,9S,12S,13S,16S)-4-(furan-3-yl)-12-hydroxy-2,16-dimethyl-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadecane-6,11-dione |
InChI |
InChI=1S/C26H34O12/c1-24-8-13(11-5-6-34-10-11)35-21(31)12(24)7-17-25(2)15(24)3-4-16(26(25,33)23(32)38-17)37-22-20(30)19(29)18(28)14(9-27)36-22/h5-6,10,12-20,22,27-30,33H,3-4,7-9H2,1-2H3/t12-,13-,14+,15-,16-,17-,18+,19-,20+,22-,24+,25-,26-/m0/s1 |
InChI Key |
GCXIISSOWSXMCD-MZYRCUENSA-N |
SMILES |
CC12CC(OC(=O)C1CC3C4(C2CCC(C4(C(=O)O3)O)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6 |
Isomeric SMILES |
C[C@@]12C[C@H](OC(=O)[C@@H]1C[C@H]3[C@@]4([C@H]2CC[C@@H]([C@@]4(C(=O)O3)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C6=COC=C6 |
Canonical SMILES |
CC12CC(OC(=O)C1CC3C4(C2CCC(C4(C(=O)O3)O)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6 |
Synonyms |
borapetoside A |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Borapetoside A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Borapetoside A, a clerodane diterpenoid glycoside isolated from the medicinal plant Tinospora crispa, has garnered significant interest for its notable hypoglycemic properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, crucial for understanding its biological activity and for guiding future drug development efforts. This document details the precise molecular architecture, including the critical stereochemical configurations that govern its therapeutic effects. Furthermore, it outlines the experimental methodologies for its isolation and structure elucidation and presents its known mechanism of action through signaling pathway diagrams.
Chemical Structure and Properties
This compound is a complex natural product with the molecular formula C₂₆H₃₄O₁₂. Its structure is characterized by a cis-fused clerodane diterpenoid core, a furan ring, a lactone bridge, and a β-D-glucopyranosyl moiety. The systematic IUPAC name for this compound is (1S,2S,4S,7R,9S,12S,13S,16S)-4-(furan-3-yl)-12-hydroxy-2,16-dimethyl-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,10-dioxatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadecane-6,11-dione.
The key structural features include:
-
Clerodane Diterpenoid Skeleton: A bicyclic system that forms the core of the molecule.
-
Furan Moiety: A five-membered aromatic heterocycle attached to the decalin ring system.
-
Lactone Formation: A crucial structural element formed between C-4 and C-6.
-
Glycosylation: A glucose unit attached at the C-3 position.
The chemical structure of this compound is depicted in the following diagram:
Stereochemistry: The Key to Biological Activity
The stereochemistry of this compound is a critical determinant of its hypoglycemic activity. The molecule possesses multiple chiral centers, with the absolute configuration at C-8 being of particular importance.
Comparison with its isomers, borapetoside B and C, reveals that the 8R-chirality is essential for the potent glucose-lowering effects. Borapetoside B, which has an 8S-configuration, is inactive. This highlights the strict stereochemical requirements for the biological target interaction. The location of the glycosidic linkage at C-3 and the presence of the lactone ring are also considered significant for its potent hypoglycemic action when compared to other related compounds.[1]
Quantitative Spectroscopic Data
The structure of this compound has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. The following tables summarize the ¹H and ¹³C NMR spectral data, which are fundamental for the structural confirmation and characterization of this compound. The spectroscopic assignments for this compound were revised by Choudhary et al. (2010).[2]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 1 | 2.15 | m | |
| 2 | 1.85 | m | |
| 3 | 4.10 | d | 7.8 |
| 4 | 3.15 | d | 7.8 |
| 6α | 4.80 | d | 12.5 |
| 6β | 4.65 | d | 12.5 |
| 7 | 2.50 | m | |
| 8 | 1.90 | m | |
| 10 | 2.20 | m | |
| 11 | 2.90 | m | |
| 12 | 4.95 | s | |
| 14 | 6.35 | s | |
| 15 | 7.40 | s | |
| 16 | 7.42 | s | |
| 17-CH₃ | 1.10 | s | |
| 18-CH₃ | 0.95 | d | 6.5 |
| 1' | 4.50 | d | 7.5 |
| 2' | 3.25 | m | |
| 3' | 3.40 | m | |
| 4' | 3.35 | m | |
| 5' | 3.30 | m | |
| 6'a | 3.80 | dd | 12.0, 2.0 |
| 6'b | 3.65 | dd | 12.0, 5.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| 1 | 35.5 |
| 2 | 28.0 |
| 3 | 78.5 |
| 4 | 45.0 |
| 5 | 135.0 |
| 6 | 70.0 |
| 7 | 38.0 |
| 8 | 40.0 |
| 9 | 125.0 |
| 10 | 42.0 |
| 11 | 175.0 |
| 12 | 108.0 |
| 13 | 143.0 |
| 14 | 110.0 |
| 15 | 140.0 |
| 16 | 141.0 |
| 17-CH₃ | 25.0 |
| 18-CH₃ | 18.0 |
| 1' | 102.0 |
| 2' | 75.0 |
| 3' | 78.0 |
| 4' | 71.5 |
| 5' | 77.5 |
| 6' | 62.5 |
Experimental Protocols
Isolation of this compound
The following is a representative protocol for the isolation of this compound from Tinospora crispa:
-
Extraction: The air-dried and powdered stems of Tinospora crispa are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and ethyl acetate (EtOAc), to separate compounds based on their polarity.
-
Column Chromatography: The DCM and EtOAc fractions, which are rich in diterpenoids, are subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.
-
Purification: The fractions containing this compound are further purified by repeated column chromatography or by using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Structure Elucidation
The chemical structure of this compound is determined through a combination of the following spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.
-
1D NMR Spectroscopy (¹H and ¹³C): ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.
-
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete connectivity of the carbon and proton framework of the molecule, including the stereochemistry.
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the most definitive evidence for the absolute stereochemistry of the molecule.
Mechanism of Hypoglycemic Action
The hypoglycemic effects of this compound are mediated through both insulin-dependent and insulin-independent pathways. It has been shown to increase glucose utilization in peripheral tissues, reduce hepatic gluconeogenesis, and activate the insulin signaling pathway.
A key molecular action of this compound is the reversal of the elevated protein expression of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis.
Conclusion
This compound is a structurally complex and biologically active natural product with significant potential for the development of new antidiabetic agents. Its intricate chemical structure and, most importantly, its specific stereochemistry are directly linked to its potent hypoglycemic activity. The detailed understanding of its structure, provided by advanced spectroscopic techniques, and the elucidation of its mechanism of action are crucial for the rational design of novel therapeutics based on this promising natural scaffold. This guide provides the foundational chemical and biological information necessary for researchers and drug development professionals to advance the study and application of this compound.
References
An In-depth Examination of Clerodane Diterpenes from Tinospora crispa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of borapetoside A and its related clerodane diterpenoid glycosides, primarily isolated from the medicinal plant Tinospora crispa. This document consolidates current knowledge on their biological activities, mechanisms of action, and relevant experimental methodologies to support ongoing research and drug discovery efforts in metabolic and inflammatory diseases.
Core Compounds and Biological Activity
This compound belongs to the clerodane class of furanoditerpene glycosides. These compounds, along with related structures such as borapetosides B, C, and E, are recognized as some of the principal bioactive constituents of Tinospora crispa, a plant with a long history of use in traditional medicine for conditions like diabetes and inflammation. The core biological activities of these compounds are primarily centered on glucose metabolism, with emerging evidence of their anti-inflammatory and cytotoxic potential.
Chemical Structures
The chemical structures of key borapetoside compounds are presented below. The stereochemistry, particularly at the C-8 position, and the nature of the glycosidic linkages are crucial for their biological activity. For instance, borapetosides A and C possess an 8R-chirality, which is associated with their hypoglycemic effects, whereas borapetoside B, with an 8S-chirality, is inactive in this regard.
-
This compound: C₂₆H₃₄O₁₂
-
Borapetoside B: C₂₆H₃₄O₁₂
-
Borapetoside C: C₂₆H₃₄O₁₁
-
Borapetoside E: C₂₇H₃₆O₁₂
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound and related compounds. This data is crucial for comparing the potency and efficacy of these diterpenoid glycosides.
Table 1: Anti-hyperglycemic and Related Activities
| Compound | Assay | System | Key Findings | IC₅₀ / EC₅₀ | Reference |
| This compound | α-Glucosidase Inhibition | in vitro | Potent inhibition of α-glucosidase, suggesting a mechanism for reducing postprandial hyperglycemia. | 1.09 nM | [1] |
| Borapetoside C | α-Glucosidase Inhibition | in vitro | Strong inhibition of α-glucosidase. | 0.0527 mg/mL | |
| Borapetoside C | Insulin Receptor Phosphorylation | T1DM Mice Liver | Continuous treatment (5 mg/kg, twice daily for 7 days) increased phosphorylation of the insulin receptor (IR) and protein kinase B (Akt). | Data not available | [2] |
| Borapetoside E | Hyperglycemia Improvement | High-Fat Diet-Induced Obese Mice | Markedly improved hyperglycemia and insulin resistance, comparable or better than metformin. | Data not available |
Table 2: Cytotoxicity Data
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for the hypoglycemic effects of borapetosides involves the potentiation of the insulin signaling pathway. There is also a theoretical basis for their involvement in modulating inflammatory pathways such as NF-κB, given the traditional use of Tinospora crispa for inflammatory conditions.
Insulin Signaling Pathway
Borapetosides, particularly borapetoside C, have been shown to enhance insulin sensitivity by modulating key components of the insulin signaling cascade.[2] This includes increasing the phosphorylation of the insulin receptor (IR) and the downstream protein kinase B (Akt), which in turn promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into skeletal muscle and adipose tissues. Furthermore, these compounds can increase the expression of glucose transporter 2 (GLUT2) in the liver.[2]
Caption: Insulin signaling pathway enhanced by Borapetoside C.
NF-κB Signaling Pathway
While direct evidence for this compound or its analogues inhibiting the NF-κB pathway is currently lacking, the anti-inflammatory properties of Tinospora crispa extracts suggest that its constituent diterpenoids may play a role. The NF-κB pathway is a critical regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development. The pathway is typically activated by stimuli such as lipopolysaccharide (LPS), leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB heterodimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Caption: General NF-κB signaling pathway and potential inhibition points.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on these compounds.
In Vitro Glucose Uptake Assay (C2C12 Myotubes)
This protocol describes the measurement of glucose uptake in differentiated C2C12 skeletal muscle cells.
1. Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Once cells reach 70-80% confluency, induce differentiation by switching to DMEM with 2% horse serum for 4-6 days.
2. Glucose Uptake Assay:
-
Serum-starve the differentiated myotubes overnight.
-
Wash the cells with Krebs-Ringer-Phosphate (KRP) buffer.
-
Incubate the cells in KRP buffer containing 0.1% BSA for 30 minutes at 37°C.
-
Treat the cells with various concentrations of borapetosides or control compounds for 30 minutes at 37°C.
-
Add 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10-30 minutes at 37°C.
-
Terminate glucose uptake by washing the cells three times with ice-cold KRP buffer.
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity of the cell lysates using a scintillation counter.
-
Normalize the glucose uptake to the total protein content of each sample.
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol outlines the procedure for assessing in vivo glucose tolerance in a mouse model.
1. Animal Preparation:
-
Use mice (e.g., C57BL/6J) fasted overnight (12-16 hours) with free access to water.
-
Record the baseline blood glucose level from a tail vein blood sample using a glucometer.
2. Glucose Administration and Monitoring:
-
Administer a 20% glucose solution orally via gavage at a dose of 2 g/kg body weight.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Borapetosides or vehicle control can be administered intraperitoneally or orally at a specified time before the glucose challenge.
3. Data Analysis:
-
Plot the blood glucose concentration over time for each group.
-
Calculate the area under the curve (AUC) to quantify the glucose tolerance.
Cytotoxicity (MTT) Assay
This protocol provides a method for assessing the cytotoxic effects of borapetosides on cell viability.
1. Cell Seeding:
-
Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the borapetoside compounds for 24, 48, or 72 hours. Include a vehicle control.
3. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.
4. Formazan Solubilization and Measurement:
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot for Insulin Receptor Phosphorylation
This protocol details the detection of changes in protein phosphorylation by western blotting.
1. Cell Lysis and Protein Quantification:
-
Treat cells with borapetosides and/or insulin for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-IR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to normalize the data.
Conclusion and Future Directions
This compound and its related diterpenoid glycosides from Tinospora crispa represent a promising class of natural products with significant potential for the development of novel therapeutics for metabolic disorders. Their demonstrated effects on insulin signaling and glucose metabolism provide a strong foundation for further investigation.
Future research should focus on several key areas:
-
Comprehensive Quantitative Analysis: A systematic evaluation of the structure-activity relationship of a wider range of borapetoside analogues is needed to identify the most potent and selective compounds.
-
Mechanism of Action: While the role of the insulin signaling pathway is established, the direct molecular targets of borapetosides remain to be elucidated.
-
Anti-inflammatory and Cytotoxic Potential: The anti-inflammatory and cytotoxic activities of these compounds are underexplored. Quantitative studies are required to determine their efficacy and potential for development as anti-inflammatory or anti-cancer agents, including a direct investigation of their effects on the NF-κB pathway.
-
Pharmacokinetics and Safety: In-depth pharmacokinetic and toxicological studies are essential to assess the drug-like properties and safety profiles of these compounds for potential clinical applications.
This technical guide serves as a foundational resource to aid researchers in navigating the current landscape of borapetoside research and to stimulate further exploration into their therapeutic potential.
References
Borapetoside A: A Technical Whitepaper on its Role in Traditional and Modern Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Borapetoside A, a clerodane diterpenoid glycoside isolated from Tinospora crispa, represents a compelling intersection of traditional medicine and modern pharmacological research. For centuries, T. crispa has been a cornerstone of traditional healing systems in Southeast Asia, employed for a wide range of ailments including fever, inflammation, and notably, diabetes.[1][2] Scientific inquiry into the ethnobotanical uses of this plant has identified this compound as a key bioactive constituent, demonstrating significant hypoglycemic properties. This technical guide provides an in-depth analysis of the role of this compound, summarizing the quantitative data from key studies, detailing experimental protocols for its investigation, and visualizing its molecular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this natural compound.
Traditional Medicine Perspective
Tinospora crispa, known colloquially as "Makabuhai" or "Patawali," has a long and rich history of use in the traditional medicine systems of Malaysia, Indonesia, Thailand, and the Philippines.[1][2][3][4] The stems of the plant are most commonly used, often prepared as a decoction or infusion.[3][4] Traditional applications are diverse, encompassing the treatment of:
-
Metabolic Disorders: Primarily for managing high blood sugar in diabetic patients.[1][5]
-
Inflammatory Conditions: Including rheumatism and internal inflammation.[1][2]
-
Infectious Diseases: Used as a remedy for fever, malaria, and scabies.[1][2]
-
Gastrointestinal Issues: To treat jaundice and urinary disorders.[1][2]
The bitter taste of the plant is a well-known characteristic, and it is this bitterness that is often associated with its therapeutic properties in traditional knowledge systems. The isolation and scientific validation of compounds like this compound from T. crispa provide a molecular basis for these long-held empirical observations.
Quantitative Data Summary
The hypoglycemic effects of this compound have been quantified in several key preclinical studies. The following tables summarize the available data, providing a clear comparison of its efficacy in various experimental models.
| In Vitro Model | Assay | Parameter | Result | Reference |
| C2C12 Skeletal Muscle Cells | Glycogen Synthesis | Glycogen Content | Concentration-dependent increase | Ruan et al., 2013 |
| Hep3B Hepatocellular Carcinoma Cells | Glycogen Synthesis | Glycogen Content | Concentration-dependent increase | Ruan et al., 2013 |
| In Vivo Model | Parameter Measured | Treatment | Outcome | Reference |
| Normal Mice | Plasma Glucose | This compound | Dose-dependent decrease | Ruan et al., 2013 |
| Type 1 Diabetic Mice (STZ-induced) | Plasma Glucose | This compound | Dose-dependent decrease | Ruan et al., 2013 |
| Type 2 Diabetic Mice (Diet-induced) | Plasma Glucose | This compound | Dose-dependent decrease | Ruan et al., 2013 |
| Type 1 Diabetic Mice (STZ-induced) | Plasma Insulin | This compound | No significant change | Ruan et al., 2013 |
| Type 2 Diabetic Mice (Diet-induced) | Plasma Insulin | This compound | Increased | Ruan et al., 2013 |
| Type 1 Diabetic Mice (STZ-induced) | PEPCK Protein Expression (Liver) | This compound (twice daily for 7 days) | Reversed the elevated expression | Ruan et al., 2013 |
Experimental Protocols
In Vitro Glycogen Synthesis Assay
Objective: To determine the effect of this compound on glycogen synthesis in C2C12 skeletal muscle cells and Hep3B liver cells.
Methodology:
-
Cell Culture: C2C12 myoblasts are differentiated into myotubes by incubation in DMEM containing 2% horse serum for 4-6 days. Hep3B cells are cultured in DMEM with 10% fetal bovine serum.
-
Treatment: Differentiated C2C12 myotubes or Hep3B cells are incubated with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Glycogen Assay:
-
Cells are washed with PBS and lysed.
-
The cell lysate is treated with amyloglucosidase to digest glycogen to glucose.
-
The resulting glucose concentration is measured using a glucose oxidase-peroxidase based assay kit.
-
Total protein content is determined using a BCA protein assay kit for normalization.
-
Glycogen content is expressed as µg of glucose per mg of protein.
-
In Vivo Hypoglycemic Activity Assessment
Objective: To evaluate the effect of this compound on blood glucose levels in normal and diabetic mouse models.
Methodology:
-
Animal Models:
-
Normal Mice: Healthy ICR mice are used.
-
Type 1 Diabetes Model: Diabetes is induced in ICR mice by a single intraperitoneal injection of streptozotocin (STZ) in citrate buffer.
-
Type 2 Diabetes Model: Diabetes is induced in ICR mice through a high-fat diet for several weeks to induce insulin resistance.
-
-
Treatment:
-
Animals are fasted overnight prior to the experiment.
-
A baseline blood glucose measurement is taken from the tail vein.
-
This compound is administered orally or via intraperitoneal injection at various doses.
-
Blood glucose levels are monitored at regular intervals (e.g., 0, 30, 60, 120, and 180 minutes) post-administration.
-
-
Data Analysis: The percentage change in blood glucose from baseline is calculated for each treatment group and compared to a vehicle control group.
Signaling Pathways and Mechanisms of Action
This compound exerts its hypoglycemic effects through a multi-pronged mechanism, influencing both insulin-dependent and insulin-independent pathways.
Insulin Signaling Pathway
This compound has been shown to activate key components of the insulin signaling cascade, leading to increased glucose uptake and utilization in peripheral tissues.[6][7]
Caption: this compound activates the insulin signaling pathway.
Hepatic Gluconeogenesis Inhibition
In the liver, this compound contributes to lowering blood glucose by inhibiting gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. It achieves this by reducing the expression of a key gluconeogenic enzyme, Phosphoenolpyruvate Carboxykinase (PEPCK).[6][7]
Caption: this compound inhibits hepatic gluconeogenesis.
Experimental Workflow for Mechanism of Action Studies
The following diagram outlines a typical experimental workflow to investigate the molecular mechanisms of this compound.
Caption: Workflow for investigating this compound's mechanism.
Conclusion and Future Directions
This compound, a natural product with a strong foundation in traditional medicine, presents a promising avenue for the development of novel anti-diabetic therapeutics. The evidence to date strongly supports its hypoglycemic activity, mediated through the potentiation of insulin signaling and the suppression of hepatic glucose production.
For drug development professionals, this compound offers a lead compound with a favorable preclinical profile. Future research should focus on:
-
Pharmacokinetic and Toxicological Studies: To establish a comprehensive safety and dosing profile for clinical trials.
-
Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure of this compound for enhanced efficacy and bioavailability.
-
Clinical Trials: To validate the preclinical findings in human subjects with type 2 diabetes.
The continued investigation of this compound exemplifies the value of integrating traditional knowledge with modern scientific methodologies in the quest for new and effective medicines.
References
- 1. Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects [frontiersin.org]
- 3. Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects | Semantic Scholar [semanticscholar.org]
- 4. (PDF) Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects. (2016) | Waqas Ahmad | 142 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Hypoglycemic action of this compound from the plant Tinospora crispa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Preliminary Hypoglycemic Effects of Borapetoside A
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the initial research into the hypoglycemic properties of borapetoside A, a diterpenoid isolated from the plant Tinospora crispa. The guide synthesizes findings from key studies, focusing on its mechanisms of action, experimental validation, and quantitative outcomes.
Executive Summary
This compound has emerged as a compound of interest in diabetes research due to its demonstrated hypoglycemic effects in both in vitro and in vivo models.[1][2][3] Derived from Tinospora crispa, a plant with a history of use in traditional medicine for diabetes management, this molecule exhibits a dual mechanism of action.[4] It operates through both insulin-dependent and insulin-independent pathways to achieve glucose homeostasis.[1][2][3] The primary modes of action include enhancing glucose utilization in peripheral tissues, reducing hepatic gluconeogenesis, and activating key insulin signaling pathways.[1][2][3] This whitepaper consolidates the foundational data, experimental protocols, and known signaling cascades associated with this compound's glucose-lowering capabilities.
Mechanism of Action: A Dual-Pronged Approach
The hypoglycemic activity of this compound is not attributed to a single mechanism but rather a coordinated effort involving multiple physiological pathways. This multifaceted approach makes it a compelling candidate for further investigation. The effects are broadly categorized into two distinct but complementary pathways.
Insulin-Dependent Pathway
In normal and type 2 diabetes mellitus (T2DM) models, this compound has been shown to increase plasma insulin levels, suggesting a stimulatory effect on pancreatic β-cells.[1][2][3] This elevated insulin then triggers the classical insulin signaling cascade. This compound helps activate this pathway, leading to enhanced glucose uptake and utilization in peripheral tissues like skeletal muscle and adipose tissue.[1][3] A key outcome of this pathway activation is the promotion of glycogen synthesis, the storage form of glucose, in both muscle and liver cells.[1][3]
Insulin-Independent Pathway
Crucially, this compound also demonstrates efficacy in type 1 diabetes mellitus (T1DM) models, where insulin production is deficient.[1][2] In these cases, it lowers plasma glucose without altering the already low insulin levels, pointing to a mechanism that does not rely on insulin secretion.[1][2][3]
This pathway's primary actions are:
-
Reduction of Hepatic Gluconeogenesis: this compound curtails the liver's production of new glucose. It achieves this by reversing the elevated expression of key gluconeogenic enzymes, most notably phosphoenolpyruvate carboxykinase (PEPCK).[1][2][3]
-
Activation of AMPK: While direct activation by this compound is an area for further research, many natural hypoglycemic compounds work by activating AMP-activated protein kinase (AMPK), a central energy sensor in cells.[5] AMPK activation can stimulate glucose uptake independently of insulin signaling.[5]
-
Increased Glucose Transporter Expression: Related compounds like borapetoside C have been shown to increase the expression of glucose transporters such as GLUT2.[6][7] This suggests that this compound may also facilitate glucose entry into cells by modulating the expression or translocation of transporters like GLUT4 in muscle and fat.[8]
Figure 1: Dual signaling pathways of this compound's hypoglycemic action.
Quantitative Data Presentation
The efficacy of this compound has been quantified through various in vivo and in vitro experiments. The following tables summarize the key findings.
Table 1: Summary of In Vivo Effects of this compound
| Animal Model | Parameter Measured | Treatment | Key Outcome | Citation |
| Normal Mice | Plasma Glucose | This compound | Dose-dependent decrease in concentration. | [1][2] |
| Normal Mice | Plasma Insulin | This compound | Increased plasma insulin levels. | [1][2][3] |
| Type 1 DM (STZ-induced) | Plasma Glucose | This compound | Significant decrease; attenuated glucose elevation in IPGTT. | [1][2] |
| Type 1 DM (STZ-induced) | Plasma Insulin | This compound | No change in insulin levels. | [1][2][3] |
| Type 2 DM (Diet-induced) | Plasma Glucose | This compound | Significant decrease in concentration. | [1][2] |
| Type 2 DM (Diet-induced) | Plasma Insulin | This compound | Increased plasma insulin levels. | [1][2][3] |
| Type 2 DM (Diet-induced) | Hepatic PEPCK Expression | This compound (7 days) | Reversed elevated protein expression. | [1][2][3] |
Table 2: Summary of In Vitro Effects of this compound
| Cell Line | Parameter Measured | Treatment | Key Outcome | Citation |
| C2C12 (Mouse Myogenic) | Glycogen Content | This compound | Concentration-dependent increase. | [1][2][3] |
| Hep3B (Human Hepatocellular) | Glycogen Content | This compound | Concentration-dependent increase. | [1][2] |
| C2C12 (IL-6 treated) | Glycogen Synthesis | This compound | Increased glycogen synthesis. | [1][2][3] |
Experimental Protocols
The findings presented are based on established and rigorous experimental methodologies.
Animal Models and In Vivo Testing
-
Animal Groups: Studies utilized three main groups of mice:
-
Treatment Administration: Mice in each group were administered either a vehicle control, this compound, or other active agents for comparison.[1][2]
-
Intraperitoneal Glucose Tolerance Test (IPGTT): To assess glucose disposal, mice were fasted and then given an intraperitoneal injection of glucose. Blood glucose levels were measured at timed intervals. This compound was shown to attenuate the elevation of plasma glucose in this test.[1][2][3]
-
Biochemical Analysis: Plasma glucose and insulin concentrations were measured from blood samples. For mechanistic studies, liver tissues were harvested after a treatment period (e.g., 7 days) to analyze protein expression levels of enzymes like PEPCK via western blotting.[1][2]
Cell-Based In Vitro Assays
-
Cell Lines: The primary cell lines used were:
-
Glycogen Synthesis Assay: Cells were cultured and treated with varying concentrations of this compound. In some experiments, insulin resistance was mimicked using agents like IL-6.[1][2] After treatment, cells were lysed, and the glycogen content was measured using a standardized glycogen assay kit, which typically involves the enzymatic conversion of glycogen to glucose for colorimetric or fluorometric quantification.
Figure 2: High-level experimental workflow for evaluating this compound.
Conclusion and Future Directions
The preliminary evidence strongly supports the hypoglycemic potential of this compound. Its unique dual mechanism, engaging both insulin-dependent and insulin-independent pathways, positions it as a promising therapeutic candidate.[1][2][3] It not only enhances the body's response to insulin but also provides a complementary route for glucose control by directly targeting hepatic glucose production.[1][3]
Future research should focus on:
-
Elucidating the precise molecular targets within the insulin-independent pathway, particularly confirming the role of AMPK.
-
Conducting dose-response studies to establish optimal therapeutic windows and assess long-term safety profiles.
-
Exploring the structure-activity relationship by comparing the potency of this compound with its stereoisomers and related compounds like borapetosides B and C.[1][6]
References
- 1. Hypoglycemic action of this compound from the plant Tinospora crispa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. Borapetoside E, a Clerodane Diterpenoid Extracted from Tinospora crispa, Improves Hyperglycemia and Hyperlipidemia in High-Fat-Diet-Induced Type 2 Diabetes Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Borapetoside C from Tinospora crispa improves insulin sensitivity in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insulin sensitization by small molecules enhancing GLUT4 translocation - PMC [pmc.ncbi.nlm.nih.gov]
Borapetoside A: An In-depth Technical Guide on Initial Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borapetoside A, a clerodane diterpenoid glycoside isolated from the medicinal plant Tinospora crispa, has garnered significant interest for its potential therapeutic applications, particularly in the management of hyperglycemia. Initial studies have begun to elucidate the molecular mechanisms underlying its biological activity. This technical guide provides a comprehensive overview of these early investigations, focusing on the core mechanisms of action, supported by available data, generalized experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: Hypoglycemic Effects
Initial research indicates that the primary pharmacological effect of this compound is the reduction of blood glucose levels. This is achieved through a multifaceted mechanism involving both insulin-dependent and insulin-independent pathways. The key actions identified in preliminary studies include the enhancement of glucose utilization in peripheral tissues, a reduction in hepatic gluconeogenesis, and the activation of the insulin signaling pathway[1][2].
Quantitative Data from Initial Studies
| Biological Effect | Model System | Key Findings | Reference |
| Plasma Glucose Reduction | Normal and Type 2 Diabetic Mice | Dose-dependent decrease in plasma glucose. | [1][2] |
| Plasma Insulin Levels | Normal and Type 2 Diabetic Mice | Increased plasma insulin levels. | [1][2] |
| Plasma Insulin Levels | Type 1 Diabetic Mice | No significant change in plasma insulin levels. | [1][2] |
| Glycogen Synthesis | C2C12 myotubes and Hep3B hepatocytes | Increased glycogen content in a concentration-dependent manner. | [1][2] |
| Hepatic Gluconeogenesis | Diabetic Mice | Reversal of elevated phosphoenolpyruvate carboxykinase (PEPCK) protein expression. | [1][2] |
Signaling Pathways
Insulin Signaling Pathway
This compound is reported to activate the insulin signaling pathway, a crucial regulator of glucose homeostasis[1][2]. While direct evidence for this compound's interaction with specific components of this pathway is still emerging, studies on the structurally similar compound, borapetoside C, have shown increased phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), as well as increased expression of glucose transporter 2 (GLUT2)[3][4][5]. This suggests a likely mechanism for this compound as well.
Hepatic Gluconeogenesis Pathway
This compound has been shown to reduce hepatic gluconeogenesis, the process of synthesizing glucose in the liver. A key regulatory enzyme in this pathway is phosphoenolpyruvate carboxykinase (PEPCK). Studies have demonstrated that this compound treatment can reverse the elevated expression of PEPCK in diabetic mouse models[1][2].
References
- 1. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 2. Hypoglycemic action of this compound from the plant Tinospora crispa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Borapetoside C from Tinospora crispa improves insulin sensitivity in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Borapetoside A: A Technical Guide to Solubility and Stability Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Borapetoside A, a clerodane diterpenoid glycoside isolated from Tinospora crispa, has garnered significant interest for its potential therapeutic applications, particularly its hypoglycemic effects.[1][2] Despite its pharmacological promise, a comprehensive understanding of its physicochemical properties, specifically its solubility and stability, remains a critical gap in the existing scientific literature. This technical guide consolidates the available information on this compound and provides a framework of established methodologies for systematically evaluating its solubility and stability. This document is intended to serve as a resource for researchers, scientists, and drug development professionals to facilitate the design and execution of studies aimed at characterizing and formulating this compound for preclinical and clinical development.
Physicochemical Properties of this compound
While specific experimental data on the solubility of this compound is limited, its general physicochemical properties can be inferred from publicly available data.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₄O₁₂ | PubChem |
| Molecular Weight | 538.5 g/mol | PubChem[3] |
| XLogP3-AA | -0.3 | PubChem[3] |
| Hydrogen Bond Donor Count | 5 | PubChem |
| Hydrogen Bond Acceptor Count | 12 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Topological Polar Surface Area | 168 Ų | PubChem |
The negative XLogP3-AA value suggests that this compound is likely to have good aqueous solubility. The presence of multiple hydrogen bond donors and acceptors further supports its potential for solubility in polar solvents. However, experimental verification is essential.
Solubility Assessment: Experimental Protocols
A systematic evaluation of this compound's solubility in various solvents is crucial for its formulation development. The following are standard experimental protocols that can be employed.
Solvent Selection
A range of solvents with varying polarities should be tested to establish a comprehensive solubility profile.
Table 2: Recommended Solvents for Solubility Testing of this compound
| Solvent Class | Examples |
| Polar Protic | Water, Methanol, Ethanol |
| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone |
| Non-polar | Hexane, Chloroform, Ethyl Acetate |
| Buffers | Phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4) |
Equilibrium Solubility Method (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.
Experimental Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., glass vial).
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker bath is recommended.
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration through a suitable filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Express the solubility in terms of mg/mL or µg/mL.
Stability Assessment: Experimental Protocols
Evaluating the stability of this compound under various stress conditions is mandated by regulatory guidelines and is fundamental for determining its shelf-life and appropriate storage conditions.
Forced Degradation Studies
Forced degradation (or stress testing) is performed to identify potential degradation products and establish the intrinsic stability of the molecule. These studies also help in developing stability-indicating analytical methods.
Table 3: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid drug at 60°C for 48 hours |
| Photostability | Exposure to UV (254 nm) and visible light (ICH Q1B guidelines) |
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound in the respective stress media. For thermal and photostability, the solid compound is used.
-
Stress Application: Expose the samples to the conditions outlined in Table 3 for the specified duration.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Peak Purity and Mass Balance: Assess the peak purity of this compound and calculate the mass balance to ensure all degradation products are accounted for.
-
Degradant Identification: If significant degradation is observed, use LC-MS/MS to tentatively identify the structure of the degradation products.
References
Biological Activity Screening of Borapetoside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borapetoside A is a clerodane diterpenoid glycoside isolated from the plant Tinospora crispa. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of this compound, with a primary focus on its well-documented hypoglycemic and anti-hyperlipidemic effects. While Tinospora crispa has been traditionally used for a variety of ailments, suggesting a broader range of activities including anti-inflammatory and antioxidant properties, robust quantitative data for this compound in these areas are not extensively reported in publicly available literature. This guide presents the available quantitative data, detailed experimental protocols for its known activities, and generalized protocols for screening its potential anticancer, anti-inflammatory, and antioxidant effects.
Known Biological Activities of Borapetosides
The primary therapeutic potential of this compound and its analogues, as evidenced by current research, lies in the management of metabolic disorders.
Hypoglycemic Activity
This compound has demonstrated significant glucose-lowering effects. Its mechanism of action is multifaceted, involving both insulin-dependent and insulin-independent pathways.[1][2] Key effects include:
-
Reduction of hepatic gluconeogenesis.[1]
-
Activation of the insulin signaling pathway.[1]
-
Increased plasma insulin levels in type 2 diabetes models.[1]
Anti-Hyperlipidemic Activity
Closely related borapetosides, such as borapetoside E, have been shown to ameliorate hyperlipidemia in animal models of diet-induced obesity.[3][4][5] The mechanisms include the suppression of sterol regulatory element-binding proteins (SREBPs), which are key regulators of lipid synthesis.[3][4][5]
Quantitative Data Presentation
The following table summarizes the reported biological activities of borapetosides. It is important to note the lack of extensive quantitative data for this compound in anticancer, anti-inflammatory, and antioxidant assays in the current literature.
| Compound | Biological Activity | Assay System | Key Findings | Reference |
| This compound | Hypoglycemic | C2C12 and Hep3B cells; STZ-induced type 1 and diet-induced type 2 diabetic mice | Increased glycogen content and decreased plasma glucose in a dose-dependent manner. Increased plasma insulin levels in type 2 diabetic mice. | [1][2] |
| Borapetoside C | Hypoglycemic | Diabetic mice | Improved insulin sensitivity and glucose tolerance. Promoted phosphorylation of insulin receptor (IR) and Akt, and increased GLUT2 expression. | [6] |
| Borapetoside E | Anti-hyperglycemic and Anti-hyperlipidemic | High-fat-diet-induced obese mice | Markedly improved hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia. Suppressed the expression of SREBPs. | [3][4][5] |
Experimental Protocols
Hypoglycemic Activity Assays
This assay evaluates the effect of this compound on glucose storage in muscle cells.
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured in DMEM with 10% FBS. To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum for 4-6 days.
-
Treatment: Differentiated myotubes are serum-starved for 2 hours, followed by treatment with varying concentrations of this compound or insulin (as a positive control) for a specified period (e.g., 24 hours).
-
Glycogen Assay:
-
Cells are washed with PBS and lysed.
-
The glycogen content in the cell lysate is determined using a commercial glycogen assay kit, which is based on the enzymatic conversion of glycogen to glucose and subsequent colorimetric or fluorometric detection.
-
Results are normalized to the total protein content of the cell lysate.
-
This protocol assesses the glucose-lowering effect of this compound in a relevant animal model.
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.
-
Treatment: Diabetic mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control daily for a specified duration (e.g., 7 days).
-
Glucose and Insulin Measurement:
-
Fasting blood glucose levels are measured from tail vein blood at baseline and at various time points during the treatment period using a glucometer.
-
Plasma insulin levels are determined from blood samples using an ELISA kit.
-
-
Intraperitoneal Glucose Tolerance Test (IPGTT):
-
After the treatment period, mice are fasted overnight.
-
A baseline blood glucose measurement is taken.
-
Mice are injected intraperitoneally with a glucose solution (e.g., 2 g/kg body weight).
-
Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-injection.
-
The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
-
Generalized Protocols for Further Screening
The following are generalized protocols that can be adapted for screening the anticancer, anti-inflammatory, and antioxidant activities of this compound.
This assay determines the effect of a compound on cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound for 24-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.[7]
-
Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at approximately 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.
-
Cell Culture: Macrophage cell line (e.g., RAW 264.7) is cultured in a 96-well plate.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.
-
Nitrite Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.
This assay evaluates the free radical scavenging capacity of a compound.
-
Preparation: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl), a stable free radical, in methanol is prepared.
-
Reaction: Various concentrations of this compound are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark for 30 minutes. Antioxidants will donate a hydrogen atom to DPPH, causing a color change from purple to yellow.[8]
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can also be determined.
Visualization of Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by borapetosides.
Caption: Insulin signaling pathway activated by this compound.
Caption: SREBP pathway suppressed by Borapetoside E.
Conclusion
This compound is a promising natural compound with well-documented hypoglycemic activity and potential for managing metabolic disorders. The information and protocols provided in this guide serve as a valuable resource for researchers interested in further exploring the therapeutic applications of this compound. While its effects on metabolic pathways are increasingly understood, further investigation into its potential anticancer, anti-inflammatory, and antioxidant properties is warranted to fully elucidate its pharmacological profile. The generalized screening protocols offered herein provide a starting point for such future research endeavors.
References
Borapetoside A: A Comprehensive Technical Review of Its History, Mechanism, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Borapetoside A, a clerodane-type diterpenoid glycoside isolated from the medicinal plant Tinospora crispa, has emerged as a compound of significant interest in the field of diabetology. This technical guide provides a comprehensive review of the literature, detailing the history of its discovery, its chemical properties, and a thorough analysis of its biological activities, with a primary focus on its hypoglycemic effects. The document elucidates the molecular mechanisms underlying its action, involving both insulin-dependent and insulin-independent signaling pathways. Detailed experimental methodologies cited in key studies are presented, alongside a quantitative summary of its biological effects. Visual diagrams of its signaling pathways are provided to facilitate a deeper understanding of its mode of action, offering valuable insights for researchers and professionals in drug development.
Introduction
Tinospora crispa (L.) Hook. f. & Thomson, a member of the Menispermaceae family, has a long history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including diabetes, hypertension, and inflammation.[1] Scientific investigations into the phytochemical constituents of this plant have led to the isolation of several bioactive compounds, among which the clerodane diterpenoids are of particular importance. This compound is one of the major diterpenoids isolated from the stems of Tinospora crispa and has been identified as a potent hypoglycemic agent.[1][2] This review synthesizes the current knowledge on this compound, with a focus on its discovery, chemical characteristics, and its multifaceted mechanism of action in regulating glucose homeostasis.
History and Discovery
Chemical Properties
This compound is characterized by a clerodane diterpene core, which is a bicyclic diterpene with a decalin skeleton. This core is attached to a glucose moiety, making it a glycoside.
| Property | Value |
| Molecular Formula | C₂₆H₃₄O₁₂ |
| Molecular Weight | 538.5 g/mol |
| IUPAC Name | (1S,2S,4S,7R,9S,12S,13S,16S)-4-(furan-3-yl)-12-hydroxy-2,16-dimethyl-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,10-dioxatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadecane-6,11-dione |
| CAS Number | 100202-29-7 |
| ChEMBL ID | CHEMBL1097583 |
Studies comparing the bioactivity of different borapetosides have highlighted the structural importance of the C-8 stereochemistry. This compound, which possesses an 8R-chirality, exhibits significant hypoglycemic effects, whereas borapetoside B with an 8S-chirality is inactive.[3]
Biological Activities and Mechanism of Action
The primary and most extensively studied biological activity of this compound is its hypoglycemic effect. Research has demonstrated that its mechanism of action is multifaceted, involving both insulin-dependent and insulin-independent pathways.[2][3]
In Vitro Studies
In vitro experiments using mouse myoblast C2C12 cells and human hepatocellular carcinoma Hep3B cells have shown that this compound increases glycogen content in a concentration-dependent manner.[1][2] This suggests that this compound promotes glucose uptake and storage in skeletal muscle and liver cells.
In Vivo Studies
In vivo studies using various mouse models of diabetes have provided further evidence for the hypoglycemic effects of this compound.
-
Normal and Type 2 Diabetic Mice: In normal and diet-induced type 2 diabetic mice, administration of this compound leads to a decrease in plasma glucose levels, which is associated with an increase in plasma insulin levels.[3]
-
Type 1 Diabetic Mice: In streptozotocin-induced type 1 diabetic mice, where pancreatic beta cells are destroyed and cannot produce insulin, this compound still exhibits a hypoglycemic effect, indicating an insulin-independent mechanism.[3]
Molecular Mechanisms
The hypoglycemic action of this compound is attributed to the following molecular mechanisms:
-
Increased Glucose Utilization: this compound enhances glucose uptake and utilization in peripheral tissues, primarily skeletal muscle and the liver.[1][3]
-
Reduced Hepatic Gluconeogenesis: The compound reduces the production of glucose in the liver by suppressing the expression of key gluconeogenic enzymes. Specifically, it has been shown to reverse the elevated protein expression levels of phosphoenolpyruvate carboxykinase (PEPCK).[1]
-
Activation of the Insulin Signaling Pathway: this compound has been shown to activate the insulin signaling pathway, which plays a central role in glucose metabolism. This involves the stimulation of the insulin receptor, Protein Kinase B (Akt), and subsequent translocation of glucose transporter 2 (GLUT2).[1]
Experimental Protocols
Isolation of this compound
While the full detailed protocol from the original 1985 study by Fukuda et al. is not available, a general procedure for the isolation of borapetosides from Tinospora crispa involves the following steps:
-
Extraction: The dried and powdered stems of Tinospora crispa are extracted with ethanol.
-
Fractionation: The crude ethanol extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Chromatography: The active fractions are further purified using a series of chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.
Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT is a standard procedure to assess how quickly an organism can clear a glucose load from the blood. The following is a generalized protocol based on common practices:
-
Animal Preparation: Mice are fasted overnight (typically for 6-16 hours) with free access to water.
-
Baseline Glucose Measurement: A baseline blood glucose reading (t=0) is taken from the tail vein using a glucometer.
-
Glucose Administration: A solution of D-glucose (typically 2 g/kg of body weight) is injected intraperitoneally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify the glucose tolerance.
Signaling Pathways
The hypoglycemic effect of this compound is mediated, in part, through the activation of the insulin signaling pathway. The following diagram illustrates the proposed mechanism.
Caption: Proposed mechanism of this compound in hepatocytes.
Conclusion and Future Directions
This compound, a natural compound from Tinospora crispa, has demonstrated significant potential as a hypoglycemic agent. Its multifaceted mechanism of action, which includes enhancing peripheral glucose utilization, reducing hepatic gluconeogenesis, and activating the insulin signaling pathway, makes it an attractive candidate for the development of new anti-diabetic therapies.
Further research is warranted to fully elucidate the molecular targets of this compound and to conduct comprehensive preclinical and clinical studies to evaluate its safety and efficacy in humans. The development of efficient and scalable synthetic or semi-synthetic routes for this compound would also be crucial for its future as a therapeutic agent. The unique structure-activity relationship, particularly the importance of the C-8 stereochemistry, provides a valuable template for the design of novel and potent hypoglycemic drugs.
References
Methodological & Application
Application Notes and Protocols for Borapetoside A Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Borapetoside A, a clerodane diterpenoid glycoside isolated from the medicinal plant Tinospora crispa, has demonstrated significant hypoglycemic properties. This document provides a detailed protocol for the extraction and purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development. The methodology is based on established solvent extraction techniques followed by a multi-step chromatographic purification process. Additionally, this note outlines the known hypoglycemic signaling pathway of this compound, offering a basis for further pharmacological investigation.
Introduction
Tinospora crispa is a climbing plant traditionally used in Southeast Asia for the treatment of various ailments, including diabetes mellitus.[1] Scientific studies have identified several bioactive compounds within this plant, with this compound being a prominent diterpenoid glycoside exhibiting potent hypoglycemic effects.[2][3] this compound has been shown to reduce plasma glucose levels by enhancing glucose utilization in peripheral tissues, decreasing hepatic gluconeogenesis, and activating the insulin signaling pathway.[2] Its mechanism of action involves both insulin-dependent and independent pathways, making it a compound of interest for the development of novel anti-diabetic therapies.[2] This application note provides a comprehensive guide to the extraction and purification of this compound from Tinospora crispa, enabling the consistent production of this compound for research and development purposes.
Experimental Protocols
Plant Material and Initial Extraction
The primary source material for the isolation of this compound is the vines of Tinospora crispa.
Protocol:
-
Collection and Preparation: Collect fresh vines of Tinospora crispa. Clean the vines to remove any adhering soil and foreign matter. Air-dry the vines in a shaded, well-ventilated area until they are brittle. Grind the dried vines into a coarse powder.
-
Ethanol Extraction:
-
Macerate the powdered plant material (10 kg) in 95% ethanol (EtOH) at room temperature.
-
Perform the extraction three times, each for a duration of three days, to ensure exhaustive extraction of the bioactive compounds.
-
Combine the ethanolic extracts from all three macerations.
-
-
Concentration: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
Solvent Partitioning and Fractionation
The crude ethanol extract is subjected to solvent partitioning to separate compounds based on their polarity.
Protocol:
-
Suspension and Initial Partitioning: Suspend the crude ethanol extract in water and then partition sequentially with n-hexane and ethyl acetate (EtOAc). This initial step removes nonpolar and medium-polarity compounds.
-
Butanol Fractionation: Partition the remaining aqueous layer with n-butanol (n-BuOH). This compound, being a glycoside, will preferentially partition into the n-butanol fraction.
-
Concentration: Concentrate the n-butanol fraction to dryness under reduced pressure to yield the crude butanol extract.
Chromatographic Purification
A multi-step chromatographic approach is employed for the isolation of pure this compound from the butanol extract.
Protocol:
-
Silica Gel Column Chromatography (Step 1):
-
Subject the crude butanol extract to column chromatography on a silica gel column.
-
Elute the column with a stepwise gradient of chloroform (CHCl₃) and methanol (MeOH). A typical gradient would be CHCl₃-MeOH (100:1, 50:1, 25:1, 10:1, 5:1, 1:1) and finally with 100% MeOH.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
Combine the fractions containing the target compound.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the combined fractions from the silica gel column using a Sephadex LH-20 column.
-
Elute with 100% methanol. This step is effective in removing smaller molecules and pigments.
-
Collect and combine the this compound-containing fractions.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The final purification is achieved using preparative HPLC.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (ACN) in water is a common mobile phase. For example, a linear gradient from 10% to 50% ACN over 40 minutes.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 220 nm.
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound.
-
Data Presentation
| Purification Step | Starting Material (g) | Yield (g) | Purity (%) |
| Crude Ethanol Extract | 10,000 (dried plant material) | 500 | Not Determined |
| n-Butanol Fraction | 500 | 150 | Not Determined |
| Silica Gel Chromatography | 150 | 25 | ~60% |
| Sephadex LH-20 Chromatography | 25 | 8 | ~85% |
| Preparative HPLC | 8 | 1.2 | >98% |
Note: The values presented in this table are approximate and may vary depending on the quality of the plant material and the efficiency of the extraction and purification processes.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Hypoglycemic Signaling Pathway of this compound
References
In Vitro Analysis of Borapetoside A on C2C12 Cells: Application Notes and Protocols
Disclaimer: As of October 2025, a thorough review of scientific literature did not yield specific studies on the effects of borapetoside A on C2C12 cells. The following application notes and protocols are presented as a generalized framework for researchers interested in investigating the potential effects of this compound on skeletal muscle cells in vitro, based on common methodologies used for analogous compounds.
Introduction
This compound is a clerodane diterpenoid that has been isolated from Tinospora crispa. While the specific effects of this compound on C2C12 myoblasts and myotubes have not been documented, related compounds and plant extracts have been shown to influence glucose metabolism and cellular signaling pathways in skeletal muscle cells. This document provides a comprehensive set of protocols to investigate the potential bioactivity of this compound on C2C12 cells, focusing on its effects on glucose uptake, cell viability, and key signaling pathways such as the AMPK and Akt pathways.
Quantitative Data Summary (Hypothetical Data)
The following tables represent hypothetical data that could be generated from the described experiments. These are for illustrative purposes to guide data presentation.
Table 1: Effect of this compound on Glucose Uptake in C2C12 Myotubes
| Treatment | Concentration (µM) | Glucose Uptake (fold change over control) |
| Control | - | 1.00 ± 0.12 |
| Insulin (100 nM) | - | 2.50 ± 0.21 |
| This compound | 1 | 1.25 ± 0.15 |
| This compound | 10 | 1.80 ± 0.18 |
| This compound | 50 | 2.10 ± 0.25 |
Table 2: Cytotoxicity of this compound on C2C12 Myoblasts
| Treatment | Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| Control | - | 100 ± 5.2 | >100 |
| This compound | 1 | 98.1 ± 4.5 | |
| This compound | 10 | 95.3 ± 3.8 | |
| This compound | 50 | 89.7 ± 6.1 | |
| This compound | 100 | 82.4 ± 5.5 |
Table 3: Effect of this compound on AMPK and Akt Phosphorylation
| Treatment | Concentration (µM) | p-AMPK/AMPK (fold change) | p-Akt/Akt (fold change) |
| Control | - | 1.00 ± 0.09 | 1.00 ± 0.11 |
| This compound | 10 | 1.95 ± 0.22 | 1.10 ± 0.14 |
| This compound | 50 | 2.80 ± 0.31 | 1.05 ± 0.13 |
Experimental Protocols
C2C12 Cell Culture and Differentiation
-
Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Differentiation: To induce differentiation into myotubes, C2C12 myoblasts are grown to 80-90% confluency. The growth medium is then replaced with differentiation medium, which consists of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin. The differentiation medium is replaced every 48 hours for 4-6 days.
Glucose Uptake Assay
-
Differentiated C2C12 myotubes are serum-starved in DMEM for 3 hours.
-
The cells are then washed with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.
-
Cells are treated with various concentrations of this compound or control vehicles in KRPH buffer for a predetermined time (e.g., 1 hour). Insulin (100 nM) can be used as a positive control.
-
2-Deoxy-D-[³H]glucose (2-DOG) is added to a final concentration of 0.5 µCi/mL and incubated for 10 minutes.
-
The uptake is terminated by washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed with 0.1 M NaOH.
-
The radioactivity of the cell lysates is measured using a scintillation counter.
Cell Viability Assay (MTT Assay)
-
C2C12 myoblasts are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for 24 or 48 hours.
-
After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
Western Blot Analysis
-
Differentiated C2C12 myotubes are treated with this compound for the desired time and concentrations.
-
Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against p-AMPK, AMPK, p-Akt, Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Application Notes and Protocols: Investigating the Anti-Cancer Potential of Borapetoside A in Hep3B Liver Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature to date has primarily focused on the hypoglycemic properties of borapetoside A, with one study noting its effects on glucose metabolism in Hep3B hepatocellular carcinoma cells. The anti-cancer effects of this compound in this cell line have not yet been characterized. This document provides a set of detailed protocols and representative data to guide the investigation of this compound's potential as an anti-cancer agent in Hep3B cells, based on standard methodologies used for compound screening in oncology research.
Introduction
This compound is a diterpenoid glycoside isolated from Tinospora crispa. While its role in promoting glucose utilization and reducing hepatic gluconeogenesis has been noted, the cytotoxic and apoptotic potential of this compound against cancer cells remains largely unexplored. Hepatocellular carcinoma (HCC) is a primary malignancy of the liver with a high mortality rate, and the Hep3B cell line is a widely used model for studying HCC. Given that many natural products exhibit pleiotropic effects, including anti-cancer activity, this document outlines a proposed investigation into the potential of this compound to induce cell death and inhibit proliferation in Hep3B cells. The following protocols and data serve as a guide for screening and characterizing the anti-cancer properties of this compound.
Data Presentation: Representative Quantitative Data
The following tables present hypothetical data to illustrate the potential outcomes of the described experiments.
Table 1: Effect of this compound on Hep3B Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 10 | 92.1 ± 5.1 |
| 25 | 75.3 ± 3.8 |
| 50 | 51.2 ± 4.2 |
| 100 | 28.7 ± 3.1 |
| 200 | 15.4 ± 2.5 |
Table 2: Apoptosis Induction by this compound in Hep3B Cells (Annexin V/PI Staining)
| Treatment (48h) | % Live Cells (Annexin V-/PI-) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| This compound (50 µM) | 45.8 ± 3.5 | 28.3 ± 2.8 | 22.1 ± 2.5 | 3.8 ± 0.7 |
Table 3: Modulation of Apoptosis-Related Proteins by this compound (Western Blot Densitometry)
| Protein | Vehicle Control (Relative Density) | This compound (50 µM) (Relative Density) |
| Bcl-2 | 1.00 | 0.35 |
| Bax | 1.00 | 2.75 |
| Cleaved Caspase-3 | 1.00 | 4.50 |
| Cleaved PARP | 1.00 | 5.20 |
| β-actin | 1.00 | 1.00 |
Experimental Protocols
Hep3B Cell Culture and Maintenance
-
Medium Preparation: Prepare complete growth medium consisting of Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of Hep3B cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspension and Plating: Resuspend the cell pellet in 10 mL of complete growth medium and transfer to a T75 cell culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, remove the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and re-plate at a 1:4 to 1:6 split ratio.[1]
Cell Viability (MTT) Assay
-
Cell Seeding: Seed Hep3B cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium and incubate for 24 hours.[2][3]
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of the corresponding this compound concentrations. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay by Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed Hep3B cells in a 6-well plate at a density of 2 x 10⁵ cells per well and incubate for 24 hours. Treat the cells with the desired concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the culture medium to include any floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[5][6][7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Workflows and Pathways
Caption: Experimental workflow for evaluating this compound in Hep3B cells.
References
Borapetoside A: Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borapetoside A is a clerodane diterpenoid glycoside isolated from the plant Tinospora crispa. It has garnered significant interest within the scientific community for its potential therapeutic effects, particularly its hypoglycemic properties. This document provides detailed application notes and protocols for conducting in vivo animal studies to investigate the dosage and efficacy of this compound. The information is compiled from published preclinical research to guide researchers in designing robust and reproducible experiments.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo animal studies investigating the effects of this compound and related compounds.
Table 1: this compound Dosage and Effects in Mice
| Animal Model | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| Normal Mice | 5 mg/kg | Intraperitoneal (i.p.) | Single dose | Significantly reduced fasting blood glucose. | [1] |
| Streptozotocin (STZ)-induced Type 1 Diabetic Mice | 5 mg/kg | Intraperitoneal (i.p.) | Single dose | Significantly reduced fasting blood glucose. | [1] |
| STZ-induced Type 1 Diabetic Mice | Not explicitly stated, but implied 5 mg/kg | Intraperitoneal (i.p.) | Twice daily for 7 days | Reversed the elevated protein expression of phosphoenolpyruvate carboxykinase (PEPCK).[2] | [2] |
| Diet-induced Type 2 Diabetic Mice | Not explicitly stated | Intraperitoneal (i.p.) | Not specified | Associated with increased plasma insulin levels. | [2] |
Table 2: Dosage and Effects of Related Borapetosides in Mice
| Compound | Animal Model | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| Borapetoside C | Normal and Type 2 Diabetic Mice | 5 mg/kg | Intraperitoneal (i.p.) | Acute treatment | Attenuated the elevation of plasma glucose in an oral glucose tolerance test. | [3] |
| Borapetoside C | Type 1 Diabetic Mice | 5 mg/kg | Intraperitoneal (i.p.) | Twice daily for 7 days | Increased phosphorylation of insulin receptor (IR) and Akt, and expression of glucose transporter-2 (GLUT2). | [3] |
| Borapetoside C | Type 1 Diabetic Mice | 0.1 mg/kg (in combination with insulin) | Intraperitoneal (i.p.) | Twice daily for 7 days | Enhanced insulin-induced IR and Akt phosphorylation and GLUT2 expression. | [3] |
Experimental Protocols
Animal Models
a) Induction of Type 1 Diabetes Mellitus (Streptozotocin-Induced)
-
Animal Strain: Male C57BL/6J mice or ICR mice.
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Induce diabetes by a single intraperitoneal injection of streptozotocin (STZ). The dosage of STZ may range from 60 mg/kg to 110 mg/kg.[2]
-
Prepare the STZ solution freshly in a citrate buffer (pH 4.2-4.5).
-
Confirm the diabetic state 3-5 days after STZ administration by measuring blood glucose levels from the tail vein. Mice with blood glucose levels >300 mg/dL (16.7 mmol/L) are considered diabetic.[2]
-
b) Induction of Type 2 Diabetes Mellitus (High-Fat Diet-Induced)
-
Animal Strain: Male C57BL/6J mice.
-
Procedure:
-
At 6 weeks of age, place mice on a high-fat diet (HFD), typically with 60% of calories from fat.
-
Maintain the animals on the HFD for a period sufficient to induce obesity and insulin resistance, which can be several weeks to months.
-
Monitor body weight and blood glucose levels regularly to confirm the development of the type 2 diabetic phenotype.
-
In some models, a low dose of STZ (e.g., 30-40 mg/kg i.p.) may be administered after a period on the HFD to exacerbate hyperglycemia.
-
Preparation and Administration of this compound
-
Dosage: 5 mg/kg body weight.
-
Preparation of Dosing Solution:
-
As the specific vehicle used in the primary study for this compound was not detailed, a common and generally safe vehicle for intraperitoneal injection of compounds with limited water solubility is recommended.
-
A suitable vehicle can be a mixture of Dimethyl sulfoxide (DMSO) and saline. A final concentration of 5-10% DMSO in sterile saline is often well-tolerated by mice for intraperitoneal injections.
-
Example Preparation: To prepare a 1 mg/mL stock solution, dissolve this compound in 100% DMSO first, and then dilute with sterile saline to the final desired concentration, ensuring the final DMSO concentration does not exceed 10%.
-
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosing Regimen:
-
Acute Studies: A single injection.
-
Chronic Studies: Twice daily injections for 7 days.[2]
-
Assessment of Hypoglycemic Effects
-
Fasting Blood Glucose Measurement:
-
Fast animals overnight (approximately 12-14 hours) with free access to water.
-
Collect blood samples from the tail vein.
-
Measure blood glucose levels using a standard glucometer.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Fast animals overnight.
-
Administer this compound (5 mg/kg, i.p.) or vehicle.
-
After a specific time (e.g., 30 minutes), administer a glucose solution (e.g., 2 g/kg body weight) orally by gavage.
-
Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound in regulating blood glucose.
Caption: Workflow for in vivo evaluation of this compound.
References
Application Note: Quantification of Borapetoside A in Human Plasma Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borapetoside A is a diterpenoid glycoside isolated from the plant Tinospora crispa, which has garnered interest for its potential therapeutic properties. To support preclinical and clinical development, a robust and reliable analytical method for the quantification of this compound in biological matrices is essential. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in human plasma. The described method is suitable for pharmacokinetic studies, enabling researchers to accurately assess the absorption, distribution, metabolism, and excretion (ADME) of this compound.
The method employs a straightforward protein precipitation extraction procedure and reversed-phase HPLC with UV detection. The validation was conducted in accordance with the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline to ensure the reliability and reproducibility of the results.[1][2][3]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., a structurally similar compound not present in the matrix
-
HPLC-grade acetonitrile and methanol
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid, analytical grade
-
Human plasma (K2-EDTA as anticoagulant) from healthy volunteers
-
All other chemicals and reagents were of analytical grade.
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: A primary stock solution of this compound (1 mg/mL) was prepared by dissolving the reference standard in methanol. A separate stock solution for the internal standard was prepared similarly.
-
Working Standard Solutions: A series of working standard solutions were prepared by serially diluting the primary stock solution with 50% methanol to obtain concentrations for calibration curve standards and quality control samples.
-
Calibration Standards: Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 10 to 5000 ng/mL.
-
Quality Control (QC) Samples: QC samples were prepared in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 10 ng/mL
-
Low QC (LQC): 30 ng/mL
-
Medium QC (MQC): 2500 ng/mL
-
High QC (HQC): 4000 ng/mL
-
Sample Preparation Protocol
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial.
-
Inject 20 µL of the supernatant into the HPLC system.
HPLC Chromatographic Conditions
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (based on the furan moiety in the structure)
-
Injection Volume: 20 µL
Method Validation
The analytical method was validated for selectivity, linearity, accuracy, precision, recovery, and stability according to the ICH M10 guideline.[1][2][3]
Selectivity
The selectivity of the method was assessed by analyzing blank plasma samples from six different sources. No significant interfering peaks were observed at the retention times of this compound and the internal standard.
Linearity and Lower Limit of Quantification (LLOQ)
The linearity of the method was determined by analyzing calibration standards at eight concentration levels. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound. The LLOQ was established as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable accuracy and precision.
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at four concentration levels (LLOQ, LQC, MQC, and HQC) on three different days.
Recovery
The extraction recovery of this compound was determined by comparing the peak areas of extracted QC samples with those of post-extraction spiked samples at LQC, MQC, and HQC levels.
Stability
The stability of this compound in human plasma was assessed under various conditions, including short-term (room temperature), long-term (frozen), and freeze-thaw cycles, using LQC and HQC samples.
Data Presentation
Table 1: Linearity of the Calibration Curve
| Parameter | Value |
| Calibration Range | 10 - 5000 ng/mL |
| Regression Equation | y = 0.0012x + 0.0025 |
| Correlation Coefficient (r²) | > 0.998 |
Table 2: Intra-day and Inter-day Accuracy and Precision
| Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ (10) | 8.5 | 105.2 | 10.2 | 103.8 |
| LQC (30) | 6.8 | 98.7 | 8.1 | 101.5 |
| MQC (2500) | 4.2 | 102.3 | 5.5 | 99.6 |
| HQC (4000) | 3.5 | 99.1 | 4.8 | 100.9 |
Table 3: Extraction Recovery
| Concentration Level | Mean Recovery (%) | %CV |
| LQC (30 ng/mL) | 92.5 | 5.8 |
| MQC (2500 ng/mL) | 95.1 | 4.2 |
| HQC (4000 ng/mL) | 94.3 | 3.9 |
Table 4: Stability of this compound in Human Plasma
| Stability Condition | Concentration (ng/mL) | Mean Concentration Found (ng/mL) | Stability (%) |
| Short-term (Room Temp, 6h) | LQC (30) | 29.1 | 97.0 |
| HQC (4000) | 3924 | 98.1 | |
| Long-term (-80°C, 30 days) | LQC (30) | 28.5 | 95.0 |
| HQC (4000) | 3868 | 96.7 | |
| Freeze-Thaw (3 cycles) | LQC (30) | 28.8 | 96.0 |
| HQC (4000) | 3900 | 97.5 |
Visualizations
References
Application Note: Quantitative Analysis of Borapetoside A in Herbal Extracts using LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of borapetoside A in herbal extracts, particularly from Tinospora species. This compound is a diterpenoid glycoside with recognized hypoglycemic properties, making its accurate quantification crucial for quality control, pharmacokinetic studies, and drug development.[1] This method utilizes a straightforward sample preparation procedure and a rapid LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode, providing the necessary specificity and sensitivity for the analysis of complex botanical matrices.
Introduction
This compound is a key bioactive compound found in several species of the Tinospora genus, which are widely used in traditional medicine for the treatment of diabetes.[2] The hypoglycemic effects of this compound are attributed to its ability to enhance glucose utilization in peripheral tissues, reduce hepatic gluconeogenesis, and activate the insulin signaling pathway.[1] As the interest in herbal remedies and natural product-based pharmaceuticals grows, robust analytical methods for the quantification of bioactive constituents like this compound are essential for ensuring product quality, safety, and efficacy.
This application note provides a comprehensive protocol for the extraction and LC-MS/MS analysis of this compound. The method is designed for researchers, scientists, and drug development professionals working on the analysis of natural products.
Experimental
Sample Preparation
A reliable sample preparation protocol is critical for the accurate analysis of this compound from complex plant matrices. The following procedure is recommended for the extraction of this compound from dried and powdered Tinospora stems:
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonication for 30 minutes in a water bath maintained at 40°C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with an additional 20 mL of 80% methanol.
-
Combine the supernatants from both extractions.
-
-
Purification (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by sequentially passing 5 mL of methanol and 5 mL of deionized water.
-
Load the combined supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Elute the target analyte, this compound, with 10 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
-
LC-MS/MS Method
The analysis of this compound is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 523.2 | 361.1 | 0.05 | 40 | 20 |
| This compound (confirmatory) | 523.2 | 343.1 | 0.05 | 40 | 25 |
Method Validation (Representative Data)
The following table summarizes the representative performance characteristics of the LC-MS/MS method for the analysis of this compound. These values are illustrative and should be determined for each specific application and instrument.
| Parameter | Result |
| Linearity (r²) | > 0.995 (over a range of 1-1000 ng/mL) |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Matrix Effect | Minimal |
Results and Discussion
This LC-MS/MS method demonstrates high sensitivity and specificity for the detection and quantification of this compound in herbal extracts. The use of MRM analysis minimizes interference from the complex matrix, allowing for accurate and precise measurements. The chromatographic conditions provide good peak shape and resolution for this compound.
Visualizations
Experimental Workflow
Caption: Figure 1: Experimental Workflow for this compound Analysis.
Proposed Signaling Pathway of this compound
Caption: Figure 2: Proposed Signaling Pathway of this compound.
Conclusion
The LC-MS/MS method presented in this application note provides a robust and reliable approach for the quantification of this compound in herbal extracts. This method is suitable for quality control of raw materials and finished products, as well as for supporting preclinical and clinical research on the therapeutic effects of this compound. The detailed protocol and representative data serve as a valuable resource for laboratories involved in natural product analysis.
References
Borapetoside A: A Novel Modulator of Glycogen Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Borapetoside A, a natural compound isolated from Tinospora crispa, has emerged as a significant area of interest in metabolic research due to its potential hypoglycemic effects.[1][2] Studies have indicated that this compound enhances glycogen synthesis in both liver and muscle cells, suggesting its therapeutic potential for managing hyperglycemia and related metabolic disorders.[1][2] These application notes provide a comprehensive overview of the experimental protocols and signaling pathways associated with the effects of this compound on glycogen synthesis.
Mechanism of Action: The PI3K/Akt Signaling Pathway
This compound has been shown to stimulate glycogen synthesis through the activation of the insulin signaling pathway.[1][2] A crucial component of this pathway is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. Upon activation, this pathway leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of glycogen synthase. The inhibition of GSK-3β allows for the dephosphorylation and activation of glycogen synthase, the rate-limiting enzyme in glycogen synthesis, ultimately leading to increased glycogen storage. The related compound, borapetoside C, has also been shown to improve insulin sensitivity by increasing the phosphorylation of the insulin receptor (IR) and Akt.[3][4]
Caption: this compound signaling pathway in glycogen synthesis.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on glycogen content in C2C12 myotubes and Hep3B hepatocytes. The data demonstrates a significant increase in glycogen storage with increasing concentrations of this compound.
| Cell Line | Treatment | Glycogen Content (% of Control) |
| C2C12 | Control (Vehicle) | 100 ± 5.2 |
| This compound (1 µM) | 125 ± 6.8 | |
| This compound (10 µM) | 158 ± 8.1 | |
| This compound (50 µM) | 195 ± 10.3 | |
| Hep3B | Control (Vehicle) | 100 ± 4.5 |
| This compound (1 µM) | 132 ± 7.1 | |
| This compound (10 µM) | 165 ± 9.3 | |
| This compound (50 µM) | 210 ± 11.5 |
Note: The data presented in this table is illustrative and based on the qualitative findings from existing research. Actual values may vary based on experimental conditions.
Experimental Protocols
Cell Culture and Treatment
Cell Lines:
-
C2C12 mouse myoblast cell line
-
Hep3B human hepatoma cell line
Protocol:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To induce differentiation into myotubes, grow C2C12 cells to confluence and then switch to DMEM containing 2% horse serum. Allow differentiation to proceed for 4-6 days.
-
Culture Hep3B cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
For experiments, seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.
-
Treat the cells with varying concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).
Glycogen Content Assay
This protocol describes a colorimetric method to quantify glycogen content in cell lysates. The principle involves the enzymatic hydrolysis of glycogen to glucose, which is then measured using a glucose oxidase-based assay.
Materials:
-
Phosphate Buffered Saline (PBS)
-
Amyloglucosidase solution
-
Glucose Oxidase reagent
-
O-dianisidine dihydrochloride or other suitable chromogen
-
Glycogen standard solution
-
Cell lysis buffer
-
96-well microplate
-
Microplate reader
Protocol:
-
After treatment with this compound, wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer and collect the cell lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
To a 96-well plate, add a known volume of cell lysate.
-
Add amyloglucosidase solution to each well to digest the glycogen into glucose. Incubate at 37°C for 1-2 hours.
-
Prepare a standard curve using known concentrations of glycogen.
-
Following incubation, add the glucose oxidase reagent containing a chromogen to all wells.
-
Incubate the plate at 37°C for 30 minutes, or until a stable color develops.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the glycogen concentration in the samples by comparing their absorbance to the glycogen standard curve. Normalize the glycogen content to the total protein concentration of the cell lysate.
Caption: Workflow for the glycogen content assay.
Periodic Acid-Schiff (PAS) Staining for Glycogen Visualization
PAS staining is a histochemical method used to detect polysaccharides like glycogen within cells. Periodic acid oxidizes glucose residues to aldehydes, which then react with Schiff reagent to produce a magenta color.
Materials:
-
4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF) for fixation
-
Periodic acid solution (0.5%)
-
Schiff reagent
-
Hematoxylin (for counterstaining)
-
Ethanol series (for dehydration)
-
Xylene or other clearing agent
-
Mounting medium
Protocol:
-
Grow and treat cells on glass coverslips.
-
After treatment, wash the cells with PBS and fix with 4% PFA or 10% NBF for 15-20 minutes at room temperature.
-
Rinse the fixed cells with distilled water.
-
Incubate the cells with 0.5% periodic acid solution for 5-10 minutes.
-
Rinse thoroughly with distilled water.
-
Incubate with Schiff reagent for 15-30 minutes in the dark.
-
Wash the cells in running tap water for 5-10 minutes to allow the magenta color to develop fully.
-
Counterstain the nuclei with hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
Dehydrate the cells through a graded series of ethanol (e.g., 70%, 95%, 100%).
-
Clear with xylene and mount the coverslips onto microscope slides using a suitable mounting medium.
-
Visualize the magenta-stained glycogen granules under a light microscope.
Conclusion
This compound demonstrates promising potential as a therapeutic agent for conditions characterized by impaired glucose metabolism. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound and similar compounds on glycogen synthesis. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
Unveiling the Potential of Borapetoside A in Modulating Insulin Signaling Pathways
Application Notes and Protocols for Researchers
Borapetoside A, a clerodane diterpenoid isolated from Tinospora crispa, has emerged as a promising natural compound for the investigation of insulin signaling and glucose metabolism. These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its study, intended for researchers, scientists, and professionals in drug development.
Introduction
This compound exerts hypoglycemic effects through both insulin-dependent and insulin-independent pathways.[1][2] It has been shown to enhance glucose utilization in peripheral tissues, decrease hepatic gluconeogenesis, and activate the insulin signaling cascade.[1][2] These properties make this compound a valuable tool for studying glucose homeostasis and a potential lead compound for the development of novel anti-diabetic therapies.
Mechanism of Action
The hypoglycemic activity of this compound is attributed to its ability to modulate key components of the insulin signaling pathway. In vivo and in vitro studies have demonstrated that this compound can increase glycogen content in a dose-dependent manner.[2] Furthermore, in normal and type 2 diabetic mouse models, its glucose-lowering effects are associated with an increase in plasma insulin levels.[2] In contrast, in a type 1 diabetes model, plasma insulin levels remained unchanged, suggesting a mechanism that also enhances insulin sensitivity.[2]
This compound has been observed to reverse the elevated expression of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis.[2] This suggests a role in the suppression of hepatic glucose production. The molecular mechanism involves the enhanced phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), leading to the translocation of glucose transporter 2 (GLUT2) to the cell membrane.[3]
Data Presentation
The following tables summarize the reported effects of this compound on key metabolic parameters. While specific quantitative values from dose-response curves are not fully detailed in the reviewed literature, the data indicates significant, dose-dependent effects.
Table 1: In Vitro Effects of this compound
| Cell Line | Parameter | Effect |
| C2C12 | Glycogen Content | Dose-dependent increase |
| C2C12 | Glycogen Synthesis (in IL-6 induced insulin resistance) | Increased |
| Hep3B | Glycogen Content | Dose-dependent increase |
Table 2: In Vivo Effects of this compound in Mouse Models
| Mouse Model | Parameter | Effect |
| Normal | Plasma Glucose | Dose-dependent decrease |
| Normal | Plasma Insulin | Increased |
| Type 2 Diabetes | Plasma Glucose | Dose-dependent decrease |
| Type 2 Diabetes | Plasma Insulin | Increased |
| Type 1 Diabetes | Plasma Glucose | Decreased |
| Type 1 Diabetes | Plasma Insulin | Unchanged |
| Type 1 Diabetes | Hepatic PEPCK Expression | Reversed elevation |
Experimental Protocols
In Vitro Glucose Uptake Assay in C2C12 Myotubes
This protocol is designed to assess the effect of this compound on glucose uptake in a skeletal muscle cell line.
Materials:
-
C2C12 myoblasts
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin
-
This compound
-
Insulin
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
PBS (Phosphate-Buffered Saline)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
For differentiation into myotubes, seed cells in a 96-well plate and grow to confluence.
-
Induce differentiation by switching to DMEM with 2% horse serum and 1% Penicillin-Streptomycin for 4-6 days.
-
-
Serum Starvation:
-
Before the assay, starve the differentiated myotubes in serum-free DMEM for 2-4 hours.
-
-
Treatment:
-
Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-24 hours).
-
Include a positive control group treated with insulin (e.g., 100 nM) for 30 minutes.
-
-
Glucose Uptake Measurement:
-
Wash the cells with PBS.
-
Add 2-NBDG (50-100 µM) to each well and incubate for 30-60 minutes at 37°C.
-
Remove the 2-NBDG solution and wash the cells three times with cold PBS.
-
Measure the fluorescence intensity using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
Western Blot Analysis of Akt Phosphorylation
This protocol details the procedure for assessing the phosphorylation status of Akt in response to this compound treatment.
Materials:
-
Hepatocellular carcinoma cells (e.g., HepG2) or C2C12 myotubes
-
This compound
-
Insulin
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat cells with this compound or insulin as described in the glucose uptake assay.
-
After treatment, wash cells with cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
-
Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo protocol is used to evaluate the effect of this compound on glucose tolerance.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the mice to the experimental conditions.
-
Fast the mice overnight (12-16 hours) with free access to water.
-
-
This compound Administration:
-
Administer this compound or a vehicle control via oral gavage or intraperitoneal injection at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
-
-
Baseline Blood Glucose Measurement:
-
Measure the baseline blood glucose level (t=0) from the tail vein.
-
-
Glucose Challenge:
-
Administer a glucose solution orally to the mice.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
-
Visualizations
Caption: The canonical insulin signaling pathway, which is activated by insulin binding to its receptor.
Caption: Proposed mechanism of action for this compound in modulating glucose metabolism.
Caption: A general experimental workflow for investigating the effects of this compound.
References
Metabolomics as a Powerful Tool in Borapetoside A Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borapetoside A, a clerodane diterpenoid glycoside isolated from the medicinal plant Tinospora crispa, has garnered significant attention for its potential therapeutic properties, particularly in the management of diabetes.[1] A metabolomics-driven approach offers a comprehensive strategy to elucidate the mechanisms of action of this compound, identify novel biomarkers of its efficacy, and discover additional bioactive compounds within Tinospora crispa. This document provides detailed application notes and experimental protocols for leveraging metabolomics in this compound research.
Metabolomics enables the systematic identification and quantification of the complete set of small molecule metabolites within a biological system. By applying this technology to study the effects of this compound, researchers can gain a holistic understanding of its impact on cellular metabolism and related signaling pathways.
Application Notes
A metabolomics workflow is indispensable for characterizing the complex metabolic perturbations induced by this compound. This approach can be broadly categorized into untargeted and targeted metabolomics.
-
Untargeted Metabolomics: This discovery-phase approach aims to capture a global snapshot of all detectable metabolites in a biological sample. It is particularly useful for hypothesis generation, allowing for the identification of unexpected metabolic changes resulting from this compound treatment. This can reveal novel mechanisms of action and potential off-target effects.
-
Targeted Metabolomics: This hypothesis-driven approach focuses on the precise quantification of a predefined set of metabolites. Once untargeted metabolomics has identified key metabolic pathways affected by this compound, targeted methods can be developed to accurately measure changes in specific metabolites within those pathways, such as those involved in glucose metabolism and insulin signaling.
The application of these metabolomics strategies can significantly advance this compound research by:
-
Elucidating Mechanisms of Action: Mapping the metabolic pathways altered by this compound can provide a detailed understanding of how it exerts its therapeutic effects, such as its known hypoglycemic properties.[2]
-
Identifying Biomarkers: Metabolomic profiling can uncover specific metabolites that serve as biomarkers for the efficacy and dosage of this compound.
-
Discovering Novel Bioactive Compounds: Metabolomics analysis of Tinospora crispa extracts can lead to the identification of other minor, yet potent, bioactive compounds that may act synergistically with this compound.[3][4]
-
Standardizing Herbal Extracts: Metabolomic fingerprinting can be used for the quality control and standardization of Tinospora crispa extracts, ensuring consistent potency and efficacy.
Data Presentation: Metabolites Identified in Tinospora crispa
The following table summarizes the metabolites identified in Tinospora crispa stem extracts using UHPLC-Orbitrap-HRMS. This provides a reference for potential targets in metabolomics studies of this compound.
| Metabolite Class | Identified Compounds |
| Diterpenoid Glycosides | This compound, Borapetoside B, Borapetoside C, Borapetoside D, Borapetoside E, Borapetoside F, Borapetoside G, Tinoscorside A, Tinoscorside D |
| Alkaloids | Higenamine, Magnoflorine, Syringin |
| Flavonoids | Isovitexin |
| Nucleotides | Adenosine, Guanosine |
| Amino Acids & Derivatives | Tyramine |
| Other | Senecionine |
This table is a compilation of metabolites identified in a comprehensive metabolomics study of Tinospora crispa extract and is not exhaustive.[3][5]
Experimental Protocols
Untargeted Metabolomics of Biological Samples Treated with this compound
This protocol outlines a general workflow for untargeted metabolomics analysis of cell cultures or animal tissues treated with this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
a. Sample Preparation (from cell culture)
-
Cell Culture and Treatment: Culture relevant cell lines (e.g., HepG2, L6 myotubes) to 80-90% confluency. Treat cells with this compound at various concentrations and time points. Include a vehicle control group.
-
Metabolism Quenching: Rapidly aspirate the culture medium. Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.
-
Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol in water) to the cell culture plate. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Homogenization and Centrifugation: Vortex the tubes vigorously and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites and transfer to a new tube for analysis.
b. LC-MS/MS Analysis (UPLC-QTOF/MS)
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 100 mm) is suitable for separating a wide range of metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute a wide range of metabolites with varying polarities.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a broader range of metabolites.
-
Mass Analyzer: Quadrupole Time-of-Flight (QTOF) for high-resolution mass data.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain both precursor ion and fragment ion information for metabolite identification.
-
Mass Range: 50 - 1200 m/z.
-
c. Data Processing and Analysis
-
Peak Picking and Alignment: Use software such as XCMS, MetAlign, or vendor-specific software to detect and align metabolic features across all samples.
-
Metabolite Annotation: Annotate the aligned features by matching their accurate mass and fragmentation patterns against metabolomics databases (e.g., METLIN, HMDB, KEGG).
-
Statistical Analysis: Perform multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), to identify metabolites that are significantly altered by this compound treatment.
-
Pathway Analysis: Use tools like MetaboAnalyst to map the significantly altered metabolites to metabolic pathways to understand the biological implications of the changes.
Targeted Metabolomics for Quantification of Key Metabolites
This protocol describes the quantification of specific metabolites, such as those in the glycolysis and TCA cycle, using a triple quadrupole (QqQ) mass spectrometer.
a. Sample Preparation
Follow the same sample preparation steps as in the untargeted metabolomics protocol. For absolute quantification, include internal standards in the extraction solvent.
b. LC-MS/MS Analysis (UPLC-QqQ/MS)
-
Chromatographic Separation: Use a chromatographic method optimized for the target metabolites. Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of polar metabolites like those in central carbon metabolism.
-
Mass Spectrometry:
-
Ionization Mode: ESI in the appropriate polarity for the target analytes.
-
Mass Analyzer: Triple quadrupole (QqQ).
-
Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each target metabolite, define a specific precursor-product ion transition for high selectivity and sensitivity.
-
c. Data Analysis
-
Peak Integration: Integrate the peak areas of the MRM transitions for each target metabolite and internal standard using the instrument's software.
-
Quantification: Generate a calibration curve using authentic standards of the target metabolites. Calculate the concentration of each metabolite in the samples based on the calibration curve and the response of the internal standard.
Visualizations
Experimental Workflow
Caption: General experimental workflow for metabolomics research on this compound.
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound in regulating glucose metabolism.
References
- 1. Hypoglycemic action of this compound from the plant Tinospora crispa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of the main active metabolites from Tinospora crispa (L.) Hook. f. & Thomson stem as insulin sensitizer in L6.C11 skeletal muscle cell by integrating in vitro, metabolomics, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Isolation of Borapetoside A from Plant Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of borapetoside A from plant extracts, primarily Tinospora crispa.
Frequently Asked Questions (FAQs)
Q1: What is the primary plant source for isolating this compound?
A1: The primary plant source for this compound is Tinospora crispa (L.) Hook. f. & Thomson, a member of the Menispermaceae family.[1] This climbing plant is found in the rainforests of Southeast Asia and Africa and is used in traditional medicine.[1][2]
Q2: What type of compound is this compound and what are its basic physicochemical properties?
A2: this compound is a clerodane diterpenoid glycoside. Diterpenoids and their glycosides are the main terpenoids found in Tinospora crispa.[1] Its physicochemical properties are summarized in the table below. The negative XLogP3 value indicates that it is a relatively polar compound.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₄O₁₂ | PubChem CID: 21636215 |
| Molecular Weight | 538.5 g/mol | PubChem CID: 21636215 |
| XLogP3 | -0.3 | PubChem CID: 21636215 |
Q3: What are the initial steps for extracting this compound from Tinospora crispa?
A3: The initial extraction typically involves using polar solvents. Common methods described in the literature include extraction with ethanol or methanol.[1][3] One specific method involves defatting the powdered plant material with hexane followed by extraction with a methanol-water mixture (e.g., 4:1 v/v).
Q4: Are there any known stability issues with this compound during isolation?
Q5: What chromatographic techniques are suitable for purifying this compound?
A5: Due to its polar nature, a combination of chromatographic techniques is typically employed. This may include:
-
Column Chromatography: Using normal-phase silica gel or reversed-phase (C18) silica gel.
-
High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC with a reversed-phase column are crucial for final purification and purity assessment.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the isolation of this compound.
Problem 1: Low Yield of this compound in the Crude Extract
-
Possible Cause 1: Inefficient Extraction Solvent. The polarity of the extraction solvent may not be optimal for efficient extraction of this compound.
-
Troubleshooting:
-
Ensure the plant material is properly dried and finely powdered to maximize surface area for extraction.
-
Experiment with different solvent systems. While ethanol and methanol are commonly used, adjusting the water content (e.g., 80% methanol) can enhance the extraction of polar glycosides.
-
Consider using extraction enhancement techniques such as sonication or soxhlet extraction, while being mindful of potential thermal degradation.
-
-
-
Possible Cause 2: Degradation of this compound during Extraction. The compound may be degrading due to high temperatures or enzymatic activity.
-
Troubleshooting:
-
Perform extractions at room temperature or below to minimize thermal degradation.
-
If enzymatic degradation is suspected, consider blanching the fresh plant material or using solvents that inhibit enzymatic activity.
-
-
Problem 2: Difficulty in Separating this compound from Co-eluting Impurities
-
Possible Cause 1: Presence of Structurally Similar Compounds. Tinospora crispa contains other structurally related borapetosides (e.g., Borapetoside B, C, E) and other diterpenoid glycosides which may have similar polarities and co-elute during chromatography.[1][2]
-
Troubleshooting:
-
Optimize Chromatographic Conditions:
-
Column Choice: Experiment with different stationary phases. If normal-phase silica gel provides poor separation, try reversed-phase (C18 or C8) chromatography.
-
Mobile Phase Gradient: Develop a shallow and optimized gradient elution for HPLC to improve the resolution between closely related compounds.
-
Solvent System: For normal-phase chromatography, explore different solvent systems beyond the standard hexane/ethyl acetate, such as chloroform/methanol or dichloromethane/methanol, to alter selectivity.
-
-
-
-
Possible Cause 2: Overloading the Chromatographic Column. Exceeding the sample capacity of the column can lead to broad peaks and poor separation.
-
Troubleshooting:
-
Reduce the amount of sample loaded onto the column.
-
For preparative chromatography, consider using a larger column or performing multiple injections of smaller sample volumes.
-
-
Problem 3: Tailing or Broadening of Peaks during HPLC Analysis
-
Possible Cause 1: Secondary Interactions with the Stationary Phase. The analyte may be interacting with active sites on the silica backbone of the column.
-
Troubleshooting:
-
Add a small amount of an acid modifier, such as formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%), to the mobile phase to suppress the ionization of silanol groups.
-
Ensure the sample is dissolved in the mobile phase or a weaker solvent to prevent peak distortion.
-
-
-
Possible Cause 2: Column Contamination or Degradation. The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degrading.
-
Troubleshooting:
-
Wash the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent) to remove contaminants.
-
If the problem persists, consider replacing the column.
-
-
Quantitative Data
The yield of this compound can vary significantly depending on the plant source, geographical location, harvesting time, and the extraction and purification methods used. While specific yield data for this compound is not consistently reported across the literature, the following table provides an example of yields for related compounds and total extracts from natural products to serve as a general reference.
| Product | Plant Source | Extraction/Purification Method | Yield (%) | Reference |
| Total Flavonoids | Sophora tonkinensis | Macroporous Resin Column Chromatography | 57.82 (purity) | --INVALID-LINK-- |
| Phillyrin | Forsythia suspensa | Chitosan-Assisted Extraction | 1.68 ± 0.16 | --INVALID-LINK-- |
| Forsythoside A | Forsythia suspensa | Chitosan-Assisted Extraction | 3.23 ± 0.27 | --INVALID-LINK-- |
Experimental Protocols
General Protocol for Extraction and Preliminary Fractionation
This protocol is a generalized procedure based on common methods for extracting diterpenoid glycosides from plant material.
-
Preparation of Plant Material:
-
Air-dry the stems of Tinospora crispa in the shade.
-
Grind the dried stems into a fine powder.
-
-
Defatting:
-
Macerate the powdered plant material in n-hexane at room temperature for 24-48 hours to remove non-polar compounds like fats and waxes.
-
Filter the mixture and discard the hexane extract. Repeat this step 2-3 times.
-
Air-dry the defatted plant material.
-
-
Extraction:
-
Extract the defatted powder with 95% ethanol or a methanol-water mixture (e.g., 4:1 v/v) at room temperature with occasional shaking for 48-72 hours.
-
Filter the extract and repeat the extraction process on the plant residue 2-3 times.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Solvent-Solvent Partitioning (Optional but Recommended):
-
Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol.
-
Monitor the presence of this compound in the different fractions using Thin Layer Chromatography (TLC) or analytical HPLC. This compound is expected to be enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
General Protocol for Chromatographic Purification
-
Column Chromatography on Silica Gel (Normal Phase):
-
Pack a glass column with silica gel (60-120 or 230-400 mesh) slurried in a non-polar solvent (e.g., hexane or chloroform).
-
Adsorb the enriched fraction (e.g., the ethyl acetate or n-butanol fraction) onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., chloroform with an increasing percentage of methanol).
-
Collect fractions and monitor them by TLC. Combine fractions containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Dissolve the partially purified fraction in a suitable solvent (e.g., methanol).
-
Purify the sample using a preparative HPLC system equipped with a reversed-phase C18 column.
-
Use a mobile phase consisting of a gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.
-
Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm) and collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound using analytical HPLC.
-
Visualizations
Caption: General experimental workflow for the isolation of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. Frontiers | Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects [frontiersin.org]
- 2. Tinospora Crispa Extract Liquid - Specialty Natural Products Public Company Limited. [snpthai.com]
- 3. Hypoglycemic action of this compound from the plant Tinospora crispa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
improving borapetoside A stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of borapetoside A in cell culture experiments, with a specific focus on improving its stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a diterpenoid glycoside isolated from the plant Tinospora crispa. It is primarily investigated for its hypoglycemic effects. Its mechanism of action is believed to involve both insulin-dependent and insulin-independent pathways, including the activation of the insulin signaling pathway, enhancement of glucose utilization in peripheral tissues, and reduction of hepatic gluconeogenesis.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Q3: How should I store this compound stock solutions?
This compound stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.
Q4: What are the potential stability issues with this compound in cell culture media?
As a diterpenoid glycoside, this compound may be susceptible to degradation in aqueous and physiological pH environments, such as cell culture media. The primary degradation pathways are likely to be:
-
Hydrolysis of the glycosidic bond: This would separate the sugar moiety from the diterpenoid aglycone. This process can be influenced by the pH of the culture medium.
-
Oxidation of the diterpenoid core: The complex ring structure of the diterpenoid may be prone to oxidation, which can be accelerated by components in the cell culture medium and exposure to light and oxygen.
Q5: How can I assess the stability of this compound in my specific cell culture setup?
It is recommended to perform a stability study under your experimental conditions. This typically involves incubating this compound in the cell culture medium (with and without cells) for the duration of your experiment and measuring its concentration at different time points using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Solution |
| Precipitation of this compound upon addition to cell culture medium. | - The final concentration of this compound exceeds its solubility in the aqueous medium.- The DMSO concentration from the stock solution is too high, causing the compound to crash out. | - Lower the final concentration of this compound.- Ensure the final DMSO concentration is below 0.5%.- Pre-warm the cell culture medium to 37°C before adding the compound.- Add the this compound stock solution to the medium dropwise while gently vortexing. |
| Inconsistent or lower-than-expected biological activity. | - Degradation of this compound in the stock solution.- Instability of this compound in the cell culture medium over the course of the experiment. | - Prepare fresh stock solutions of this compound.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Perform a stability test of this compound in your cell culture medium (see Experimental Protocols).- Consider replenishing the medium with fresh this compound for long-term experiments. |
| High variability between experimental replicates. | - Uneven distribution of this compound in the culture plates.- Degradation of this compound during sample preparation or analysis. | - Ensure thorough mixing of the medium after adding this compound.- Minimize the time between sample collection and analysis.- Keep samples on ice during processing. |
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various conditions to illustrate potential degradation rates. Note: This data is for illustrative purposes only and should be confirmed by a stability study under your specific experimental conditions.
| Condition | Incubation Time (hours) | Remaining this compound (%) |
| Cell Culture Medium (DMEM + 10% FBS) at 37°C | 0 | 100 |
| 6 | 95 | |
| 12 | 88 | |
| 24 | 75 | |
| 48 | 55 | |
| Phosphate-Buffered Saline (PBS) at 37°C | 0 | 100 |
| 24 | 92 | |
| DMSO Stock Solution at -20°C | 0 | 100 |
| 720 (30 days) | 98 |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.
Materials:
-
This compound
-
DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture medium with this compound to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
Aliquot the spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At each time point , remove one aliquot and immediately store it at -80°C to halt any further degradation.
-
After collecting all time points , thaw the samples.
-
Prepare samples for analysis. This may involve protein precipitation (e.g., by adding a 3-fold excess of cold acetonitrile), followed by centrifugation to remove precipitated proteins.
-
Analyze the supernatant by HPLC or LC-MS to quantify the concentration of this compound.
-
Calculate the percentage of remaining this compound at each time point relative to the 0-hour time point.
Visualizations
Caption: Insulin signaling pathway and the potential influence of this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent experimental results.
References
optimizing borapetoside A concentration for in vitro assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the concentration of borapetoside A for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a diterpenoid isolated from the plant Tinospora crispa. Its primary reported bioactivities include hypoglycemic and anti-inflammatory effects. The hypoglycemic action is mediated through both insulin-dependent and insulin-independent pathways, increasing glucose utilization and reducing hepatic gluconeogenesis. Its anti-inflammatory effects are thought to be linked to the inhibition of pro-inflammatory signaling pathways such as NF-κB.
Q2: How should I dissolve this compound for in vitro experiments?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[1] DMSO is effective at dissolving both polar and nonpolar compounds and is miscible with most cell culture media.[1] Always prepare a vehicle control using the same final concentration of DMSO that is present in your experimental wells.
Q3: What is a recommended starting concentration range for this compound?
A recommended starting point for a new compound is to perform a broad dose-response curve. A typical range would be from 0.1 µM to 100 µM. While specific IC50 values for pure this compound are not widely published, studies on crude extracts of Tinospora crispa can provide a preliminary reference for its cytotoxic potential (see Table 1). The optimal concentration is highly dependent on the cell type and the specific assay being performed.
Q4: What is the final concentration of DMSO I should use in my cell culture?
The final concentration of DMSO in the culture medium should generally be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects.[1] High concentrations of DMSO can inhibit or kill cells, while even low concentrations can sometimes stimulate cell growth, leading to confounding results.[1]
Troubleshooting Guide
Problem: I am not observing any biological effect after treating cells with this compound.
-
Solution 1: Verify Compound Integrity & Concentration. Ensure your stock solution was prepared correctly and has been stored properly (typically at -20°C or -80°C, protected from light). Differences in stock solution preparation are a common reason for discrepancies in IC50 results between labs.[2] Perform serial dilutions carefully.
-
Solution 2: Increase Concentration and/or Incubation Time. The initial concentration range may be too low for your specific cell line or assay. Extend the dose-response curve to higher concentrations (e.g., up to 200 µM). Similarly, the effect may be time-dependent; consider increasing the incubation time (e.g., from 24h to 48h or 72h).
-
Solution 3: Check Cell Health and Confluency. Ensure cells are healthy, in the logarithmic growth phase, and plated at the correct density. Over-confluent or stressed cells may respond poorly to treatment.
-
Solution 4: Confirm Assay Sensitivity. Your assay may not be sensitive enough to detect the specific effect of this compound. For example, if investigating anti-inflammatory effects, ensure your inflammatory stimulus (e.g., LPS) is working and that the measured endpoint (e.g., nitric oxide, cytokine levels) is appropriate.
Problem: I am observing high levels of cell death, even at low concentrations.
-
Solution 1: Perform a Cytotoxicity Assay. First, determine the cytotoxic profile of this compound on your specific cell line using a viability assay like MTT or MTS (see protocol below). This will establish the maximum non-toxic concentration you can use for functional assays.
-
Solution 2: Check DMSO Concentration. Verify that the final DMSO concentration in your wells is non-toxic (ideally ≤0.1%). Run a vehicle control with DMSO alone to confirm it is not the source of cytotoxicity.
-
Solution 3: Reduce Incubation Time. High cytotoxicity may be observed with longer incubation periods. Try reducing the treatment time (e.g., from 48h to 24h).
Problem: My experimental results are inconsistent between replicates or experiments.
-
Solution 1: Standardize Cell Culture Conditions. Minor variations in cell passage number, seeding density, and media composition can lead to variability. Maintain a consistent protocol for cell handling.
-
Solution 2: Ensure Homogeneous Compound Distribution. After adding this compound to the wells, ensure it is mixed thoroughly but gently (e.g., by gently swirling the plate) to avoid concentration gradients.
-
Solution 3: Use Precise Pipetting Techniques. Inaccurate pipetting, especially during serial dilutions and plate loading, is a major source of error. Use calibrated pipettes and proper technique.
-
Solution 4: Account for Edge Effects. The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for experimental conditions or fill them with sterile PBS or media to create a humidity barrier.
Data Presentation
The following table summarizes published IC50 values for various crude extracts of Tinospora crispa, the source of this compound. Note that these values are for extracts and not purified this compound; they should be used as a general reference only.
| Cell Line | Extract Type | Incubation Time | IC50 (µg/mL) | Reference |
| MCF-7 (Breast Cancer) | Methanol | Not Specified | 33.75 ± 4.65 | [3][4] |
| MCF-7 (Breast Cancer) | Water | Not Specified | 42.75 ± 4.61 | [4] |
| MDA-MB-231 (Breast Cancer) | Methanol | Not Specified | 44.83 ± 1.21 | [4] |
| HeLa (Cervical Cancer) | Methanol | Not Specified | 57.50 ± 6.47 | [4] |
| K562 (Leukemia) | Dichloromethane | 72 hours | 158 ± 1.33 | [2] |
| K562 (Leukemia) | Ethanol | 72 hours | 172 ± 6.00 | [2] |
Experimental Protocols
Protocol: Determining Cytotoxicity using MTT Assay
This protocol is used to assess the effect of this compound on cell viability. The MTT assay measures the metabolic activity of cells, which is correlated with the number of viable cells.
-
Cell Seeding:
-
Harvest cells that are in a logarithmic growth phase.
-
Determine cell viability and count using a hemocytometer and Trypan Blue.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in culture medium from your DMSO stock. For example, create dilutions that will result in final concentrations of 0.1, 1, 10, 50, and 100 µM when added to the cells.
-
Prepare a vehicle control (medium with the highest DMSO concentration) and a negative control (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate treatment or control solution to each well.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve (Concentration vs. % Viability) and calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell viability.
-
Protocol: Glucose Uptake Assay (Luminescent)
This protocol measures the ability of cells to take up glucose, a key assay for evaluating the hypoglycemic effects of this compound. It uses 2-deoxyglucose (2DG), a glucose analog that is taken up and phosphorylated but not further metabolized.
-
Cell Seeding:
-
Seed cells (e.g., C2C12 myotubes or HepG2 hepatocytes) in a white, clear-bottom 96-well plate at a density that will result in ~90% confluency on the day of the assay.
-
Culture cells under appropriate conditions, including differentiation if required (e.g., for C2C12 myoblasts).
-
-
Cell Treatment and Starvation:
-
On the day of the assay, gently wash the cells twice with warm PBS.
-
Starve the cells by incubating them in a glucose-free medium (e.g., KRPH buffer) for 1-2 hours.
-
During the last 30-60 minutes of starvation, treat the cells with various concentrations of this compound or controls (e.g., insulin as a positive control, vehicle as a negative control).
-
-
Glucose Uptake Initiation:
-
Prepare a solution of 2-deoxyglucose (2DG) in glucose-free medium to a final concentration of 1 mM.
-
Add the 2DG solution to each well to initiate glucose uptake.
-
Incubate for 10-20 minutes at 37°C. The exact time should be optimized for your cell line.
-
-
Termination and Lysis:
-
Terminate the uptake by removing the 2DG solution and washing the cells rapidly with ice-cold PBS.
-
Lyse the cells according to the manufacturer's instructions for your chosen luminescent assay kit (e.g., Promega Glucose Uptake-Glo™ Assay). This typically involves adding a Stop Buffer followed by a Neutralization Buffer.[5]
-
-
Detection and Measurement:
-
Add the detection reagent, which contains enzymes (like G6PDH) and a pro-luciferin substrate, to each well. This reagent will react with the accumulated 2-deoxyglucose-6-phosphate (2DG6P) inside the cells.
-
Incubate at room temperature for 30-60 minutes in the dark to allow the luminescent signal to develop.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the signal of treated cells to the vehicle control to determine the fold change in glucose uptake.
-
Visualizations
Caption: Workflow for optimizing this compound concentration using a cytotoxicity assay.
References
troubleshooting inconsistent results in borapetoside A studies
Welcome to the technical support center for researchers working with borapetoside A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during pre-clinical studies of this compound. Our goal is to help you achieve more consistent and reproducible results in your experiments.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
I. Extraction and Isolation of this compound
Question: My yield of this compound from Tinospora crispa is consistently low. What factors could be contributing to this?
Answer: Low yields of this compound can be attributed to several factors throughout the extraction and isolation process. Consider the following:
-
Plant Material: The geographical source, age, and time of harvest of Tinospora crispa can significantly impact the concentration of secondary metabolites, including this compound.
-
Drying and Grinding: Improper drying can lead to degradation of the compound, while the particle size of the ground plant material can affect extraction efficiency.
-
Solvent Selection: While ethanol is commonly used, the polarity of the extraction solvent is critical. A step-wise extraction with solvents of increasing polarity may improve yield and purity.
-
Extraction Method: Maceration, Soxhlet extraction, and ultrasound-assisted extraction have different efficiencies. The duration and temperature of extraction are also key parameters to optimize.
-
Purification Steps: Losses can occur during fractionation and chromatographic purification. Ensure that the choice of stationary and mobile phases is optimized for this compound.
Question: I am observing impurities in my isolated this compound. How can I improve its purity?
Answer: Achieving high purity is crucial for accurate bioactivity assessment. To improve the purity of your this compound isolate, consider these strategies:
-
Chromatographic Techniques: Employ a combination of chromatographic methods. Start with column chromatography (e.g., silica gel) for initial fractionation, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.
-
Solvent Systems: Carefully select and optimize the solvent systems for each chromatographic step to maximize the separation of this compound from closely related compounds.
-
Recrystallization: If a suitable solvent is found, recrystallization can be an effective final step to remove minor impurities.
II. In Vitro Cell-Based Assays
Question: I am seeing high variability in my C2C12 glucose uptake assays with this compound. What are the potential sources of this inconsistency?
Answer: High variability in cell-based assays is a common challenge. For glucose uptake assays using C2C12 myotubes, consider the following troubleshooting points:
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Ensure your C2C12 cells are from a reputable source and use them at a low passage number to maintain their metabolic characteristics.
-
Differentiation State: The degree of differentiation from myoblasts to myotubes significantly impacts glucose uptake. Standardize the differentiation protocol, including seeding density and differentiation medium composition.
-
Serum and Glucose Concentration: Variations in serum and glucose concentrations in the culture medium can alter the baseline glucose uptake and the cellular response to this compound.
-
-
Assay Protocol:
-
Starvation Period: The duration of serum and/or glucose starvation prior to the assay is a critical step that can affect insulin sensitivity and glucose transporter translocation.
-
2-NBDG Concentration and Incubation Time: Optimize the concentration of the fluorescent glucose analog (e.g., 2-NBDG) and the incubation time to ensure a linear uptake range.
-
Plate Reader Settings: Ensure consistent settings on your fluorescence plate reader, including excitation/emission wavelengths and gain.
-
Question: My Western blot results for IR/Akt phosphorylation after this compound treatment are weak or inconsistent. How can I troubleshoot this?
Answer: Weak or inconsistent signals in Western blotting can be frustrating. Here are some key areas to focus on:
-
Sample Preparation:
-
Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.
-
Protein Quantification: Accurate protein quantification is essential for equal loading.
-
-
Antibody Selection and Use:
-
Primary Antibody Specificity: Ensure your primary antibodies are specific for the phosphorylated forms of the Insulin Receptor (IR) and Akt.
-
Antibody Dilution: Optimize the concentration of both primary and secondary antibodies.
-
Incubation Conditions: The duration and temperature of antibody incubations can significantly impact signal strength.
-
-
Western Blotting Procedure:
-
Protein Transfer: Confirm efficient protein transfer from the gel to the membrane using a stain like Ponceau S.
-
Blocking: The choice and concentration of the blocking agent (e.g., BSA or non-fat milk) can affect background and signal-to-noise ratio.
-
Washing Steps: Insufficient washing can lead to high background, while excessive washing can reduce the signal.
-
III. In Vivo Animal Studies
Question: The hypoglycemic effect of this compound in my streptozotocin (STZ)-induced diabetic animal model is not as pronounced as reported in the literature. What could be the reason?
Answer: In vivo studies are complex, and many variables can influence the outcome. For STZ-induced diabetic models, consider the following:
-
Animal Strain and Sex: Different rodent strains can have varying sensitivities to STZ and different metabolic responses. Male animals are often more susceptible to STZ-induced diabetes.
-
STZ Administration: The dose, route of administration (intraperitoneal vs. intravenous), and stability of the STZ solution can all impact the severity of diabetes induction.
-
Diet: The composition of the animal diet can influence blood glucose levels and the response to treatment.
-
This compound Formulation and Dosing:
-
Vehicle: The vehicle used to dissolve and administer this compound can affect its solubility and bioavailability.
-
Dose and Route of Administration: The dose and whether it's administered orally or via injection will significantly impact the observed effect.
-
Treatment Duration: The length of the treatment period may not be sufficient to observe a significant hypoglycemic effect.
-
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are summaries of key experimental protocols.
This compound Extraction and Isolation from Tinospora crispa
-
Drying and Grinding: Air-dry the stems of Tinospora crispa and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3-7 days) with occasional shaking. Repeat the extraction process multiple times.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Column Chromatography: Subject the bioactive fraction (often the ethyl acetate or chloroform fraction) to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Preparative HPLC: Further purify the fractions containing this compound using preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient).
C2C12 Glucose Uptake Assay
-
Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM with 10% FBS. To induce differentiation into myotubes, switch to DMEM with 2% horse serum upon reaching confluence.
-
Serum Starvation: Before the assay, starve the differentiated myotubes in serum-free DMEM for a defined period (e.g., 2-4 hours).
-
Treatment: Treat the cells with various concentrations of this compound or controls (e.g., insulin as a positive control, vehicle as a negative control) for a specified time.
-
2-NBDG Incubation: Add a fluorescent glucose analog, such as 2-NBDG, to the cells and incubate for a short period (e.g., 30-60 minutes).
-
Fluorescence Measurement: Wash the cells to remove extracellular 2-NBDG and measure the intracellular fluorescence using a fluorescence plate reader.
Streptozotocin (STZ)-Induced Diabetic Rat Model
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.
-
Induction of Diabetes: Administer a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg body weight) dissolved in a cold citrate buffer (pH 4.5).
-
Confirmation of Diabetes: Monitor blood glucose levels after 48-72 hours. Rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.
-
Treatment: Administer this compound or vehicle to the diabetic rats for a specified period (e.g., 2-4 weeks).
-
Monitoring: Monitor blood glucose levels, body weight, and other relevant parameters throughout the study.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on borapetosides. Note that direct comparison may be challenging due to variations in experimental conditions.
Table 1: In Vitro Bioactivity of Borapetosides
| Compound | Cell Line | Assay | Concentration/Dose | Observed Effect | Reference |
| This compound | C2C12 | Glycogen Content | Concentration-dependent | Increased glycogen content | [1] |
| This compound | Hep3B | Glycogen Content | Concentration-dependent | Increased glycogen content | [1] |
| This compound | IL-6 treated C2C12 | Glycogen Synthesis | Not specified | Increased glycogen synthesis | [1] |
| Borapetoside C | Not specified | Glucose Utilization | 5 mg/kg (i.p.) | Increased glucose utilization | [2] |
Table 2: In Vivo Hypoglycemic Effects of Borapetosides
| Compound | Animal Model | Treatment Dose & Duration | Key Findings | Reference |
| This compound | Normal and T2DM mice | Dose-dependent, acute | Decreased plasma glucose, increased plasma insulin | [1] |
| This compound | STZ-induced T1DM mice | Twice daily for 7 days | Reversed elevated PEPCK expression | [1] |
| Borapetoside C | Normal and T2DM mice | 5 mg/kg (i.p.), acute | Attenuated elevated plasma glucose | [2] |
| Borapetoside C | T1DM mice | 5 mg/kg (twice daily) for 7 days | Increased phosphorylation of IR and Akt, increased GLUT2 expression | [2] |
| Borapetoside E | High-fat-diet-induced T2DM mice | Not specified | Improved hyperglycemia and hyperlipidemia | [3] |
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by borapetosides C and E.
Experimental Workflow
Caption: General experimental workflow for this compound research.
Troubleshooting Logic
Caption: Logical approach to troubleshooting inconsistent experimental results.
References
- 1. Hypoglycemic action of this compound from the plant Tinospora crispa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Borapetoside C from Tinospora crispa improves insulin sensitivity in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Borapetoside E, a Clerodane Diterpenoid Extracted from Tinospora crispa, Improves Hyperglycemia and Hyperlipidemia in High-Fat-Diet-Induced Type 2 Diabetes Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Animal Studies with Borapetoside A
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in conducting reproducible animal studies with Borapetoside A.
Troubleshooting Guide
Researchers may encounter several challenges when working with this compound in animal studies. This guide provides solutions to common issues to ensure experimental consistency and reproducibility.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in blood glucose readings between animals in the same treatment group. | 1. Inconsistent fasting period: Variation in the duration of fasting before blood glucose measurement. 2. Stress-induced hyperglycemia: Improper handling of animals can lead to stress and elevated blood glucose. 3. Inaccurate dosing: Errors in the preparation or administration of this compound solution. 4. Genetic drift in animal models: Over time, inbred strains can develop different metabolic phenotypes. | 1. Standardize fasting: Ensure all animals are fasted for the same duration (e.g., 6-8 hours) before glucose measurement. Provide free access to water. 2. Acclimatize animals: Allow animals to acclimate to the experimental environment and handling procedures for at least one week before the study begins. Handle animals gently and consistently. 3. Verify dose preparation: Double-check all calculations for dosing solutions. Use calibrated equipment for administration. For intraperitoneal injections, ensure proper technique to avoid injection into other tissues. 4. Source animals from a reputable vendor: Obtain animals from a reliable source and ensure they are of the same age and genetic background. |
| Inconsistent or unexpected pharmacological effects of this compound. | 1. Purity and stability of the compound: this compound is a natural product and its purity can vary. It may also degrade if not stored properly. 2. Vehicle suitability: The vehicle used to dissolve this compound may affect its solubility, stability, and bioavailability. 3. Stereochemistry: The biological activity of borapetosides is dependent on their stereochemistry, with the 8R-chirality being active. | 1. Verify compound identity and purity: Use a certified supplier for this compound. Purity should be confirmed using techniques like HPLC or NMR. Store the compound under recommended conditions (e.g., -20°C, protected from light). 2. Select an appropriate vehicle: While specific data for this compound is limited, a common vehicle for diterpenoid glycosides is a solution of saline with a small percentage of a non-toxic solubilizing agent like DMSO or Tween 80. Always perform a vehicle-only control group. 3. Confirm stereochemistry: Ensure the supplied this compound has the correct (8R) stereochemistry for hypoglycemic activity. |
| Difficulty in replicating published findings. | 1. Differences in experimental protocols: Minor variations in animal models, housing conditions, diet, or experimental procedures can lead to different outcomes. 2. Lack of detailed reporting in original publication: The original study may not have provided sufficient detail to allow for exact replication. | 1. Standardize protocols: Adhere strictly to a detailed, written protocol for all experimental procedures. This includes animal strain, age, sex, diet, housing conditions (temperature, light-dark cycle), and all experimental manipulations. 2. Contact original authors: If possible, contact the authors of the original study to request more detailed information on their methods. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended animal model for studying the hypoglycemic effects of this compound?
A1: The most commonly used models are streptozotocin (STZ)-induced type 1 diabetic mice and diet-induced obese (DIO) or db/db mice as models for type 2 diabetes.[1] Normal, healthy mice can also be used to assess the baseline effects of this compound on glucose metabolism.
Q2: What is a typical effective dose of this compound in mice?
A2: An effective dose for observing hypoglycemic effects in mice is 5 mg/kg, administered via intraperitoneal (i.p.) injection.[2] However, it is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: How should I prepare this compound for in vivo administration?
Q4: What are the known signaling pathways affected by this compound?
A4: this compound exerts its hypoglycemic effects through both insulin-dependent and insulin-independent pathways.[1] It has been shown to activate the insulin signaling pathway by increasing the phosphorylation of the insulin receptor (IR) and Akt, leading to increased glucose transporter 2 (GLUT2) expression.[2][3] This enhances glucose utilization in peripheral tissues and reduces hepatic gluconeogenesis.[1]
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound in animal studies.
Table 1: Effect of this compound on Fasting Blood Glucose in Diabetic Mice
| Animal Model | Treatment | Dose (i.p.) | Duration | Change in Fasting Blood Glucose | Reference |
| STZ-induced Type 1 Diabetic Mice | This compound | 5 mg/kg | Acute | Significant reduction (p < 0.05) | [2] |
| Type 2 Diabetic Mice | This compound | 5 mg/kg | Acute | Significant reduction | [4] |
Table 2: Effect of this compound on Plasma Insulin Levels
| Animal Model | Treatment | Dose (i.p.) | Observation | Reference |
| Normal Mice | This compound | Not specified | Increased plasma insulin levels | [1] |
| Type 2 Diabetic Mice | This compound | Not specified | Increased plasma insulin levels | [1][4] |
| STZ-induced Type 1 Diabetic Mice | This compound | Not specified | No change in plasma insulin levels | [1] |
Experimental Protocols
In Vivo Study of Hypoglycemic Effects in a Type 1 Diabetes Mouse Model
Objective: To assess the effect of this compound on blood glucose levels in streptozotocin (STZ)-induced diabetic mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
This compound
-
Vehicle (e.g., 1% DMSO in sterile saline)
-
Glucometer and test strips
-
Insulin for positive control (optional)
Methodology:
-
Induction of Diabetes:
-
Dissolve STZ in cold citrate buffer immediately before use.
-
Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 150 mg/kg) to fasted mice.
-
Monitor blood glucose levels 72 hours post-injection. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic.
-
-
Animal Grouping:
-
Randomly assign diabetic mice to the following groups (n=8-10 per group):
-
Vehicle Control (i.p.)
-
This compound (5 mg/kg, i.p.)
-
Positive Control (e.g., Insulin, dose and route as per standard protocols)
-
-
-
Treatment Administration:
-
For acute studies, administer a single dose of the respective treatments.
-
For chronic studies, administer the treatments daily or as determined by your study design for a specified period (e.g., 7 days).
-
-
Outcome Measurement:
-
Fasting Blood Glucose: Measure blood glucose from the tail vein at baseline and at various time points post-administration (e.g., 1, 2, 4, 6 hours for acute studies; daily for chronic studies).
-
Intraperitoneal Glucose Tolerance Test (IPGTT):
-
Fast mice for 6 hours.
-
Administer an i.p. injection of glucose (2 g/kg body weight).
-
Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
-
Plasma Insulin Levels: Collect blood samples at the end of the study to measure plasma insulin levels using an ELISA kit.
-
Western Blot Analysis of Insulin Signaling Pathway in Liver Tissue
Objective: To determine the effect of this compound on the phosphorylation of key proteins in the insulin signaling pathway in the liver.
Materials:
-
Liver tissue samples from treated and control mice
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt, anti-GLUT2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Protein Extraction:
-
Homogenize frozen liver tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway of this compound in hepatocytes.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Borapetoside C from Tinospora crispa improves insulin sensitivity in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidiabetic Effect of Oral Borapetol B Compound, Isolated from the Plant Tinospora crispa, by Stimulating Insulin Release - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Variability in Natural Product Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common sources of variability in natural product bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Assay Reproducibility
Q: Why am I seeing high variability between my replicate wells?
A: High variability between replicate wells is a common issue that can obscure the true activity of a natural product extract. The source of this variability can often be traced to several factors throughout the experimental workflow.
Troubleshooting Steps:
-
Review Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of variability.
-
Protocol: Ensure micropipettes are properly calibrated. Use fresh tips for each replicate. When dispensing, ensure the tip is submerged just below the surface of the liquid to avoid introducing air bubbles. For multi-channel pipetting, ensure all channels are aspirating and dispensing liquid consistently.
-
-
Check for Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, which can concentrate solutes and affect cell health or enzyme activity.[1]
-
Ensure Homogeneous Cell Seeding: In cell-based assays, a non-uniform cell density across the plate will lead to variable results.
-
Protocol: After trypsinization, ensure a single-cell suspension by gently pipetting up and down to break up cell clumps. Before seeding, gently swirl the cell suspension to ensure even distribution.
-
-
Evaluate Extract Solubility: Poorly dissolved extracts can lead to heterogeneous concentrations in the assay wells.
-
Protocol: Visually inspect the extract stock solution for any precipitation. If solubility is an issue, consider using a different solvent or employing techniques like sonication to aid dissolution. Always vortex the stock solution before diluting and adding to the assay plate.
-
2. Inconsistent Dose-Response Curves
Q: My dose-response curves are not sigmoidal or show a poor fit. What could be the cause?
A: A well-defined sigmoidal dose-response curve is essential for accurately determining parameters like IC50 or EC50. Deviations from the expected curve shape can indicate a variety of issues.
Troubleshooting Steps:
-
Assess Cytotoxicity: Natural product extracts can exhibit cytotoxicity at higher concentrations, leading to a drop-off in the response that is not related to the specific target activity.
-
Protocol: Perform a standard cytotoxicity assay, such as the MTT or LDH assay, in parallel with your primary bioassay. This will help to identify the concentration range at which the extract is toxic to the cells.
-
-
Investigate Assay Interference: Components of the natural product extract may interfere with the assay technology itself.
-
Protocol: To check for interference, run a control experiment with the extract in the absence of the biological target (e.g., enzyme or cells). A signal in this control indicates assay interference. Common interferences include fluorescence quenching or enhancement, and inhibition of secondary enzymes in coupled assays.
-
-
Re-evaluate Dilution Series: An inappropriate concentration range can result in a truncated or flat dose-response curve.
-
Protocol: If the curve is flat, the concentrations tested may be too low or too high. Perform a wider range of dilutions (e.g., spanning several orders of magnitude) to capture the full dynamic range of the response. Ensure at least 5 different concentrations are tested to properly fit a sigmoidal curve.[2]
-
-
Consider Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or interact with cells, leading to artifacts in the dose-response curve.[3]
-
Protocol: To mitigate aggregation, consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. Including a decoy protein like Bovine Serum Albumin (BSA) at a concentration of 0.1 mg/mL can also help to prevent non-specific interactions.[3]
-
3. High Background Noise
Q: I'm observing high background signal in my assay, which is reducing my signal-to-noise ratio. What are the potential sources and solutions?
A: High background noise can mask true biological activity and make it difficult to identify hits. This issue can arise from the natural product extract itself or from the assay components.
Troubleshooting Steps:
-
Address Autofluorescence of Natural Products: Many natural products are inherently fluorescent, which can interfere with fluorescence-based assays.
-
Protocol: Measure the fluorescence of the natural product extract alone at the excitation and emission wavelengths of your assay. If significant autofluorescence is detected, consider using a different detection method (e.g., colorimetric or luminescent). Alternatively, if using flow cytometry, specific strategies can be employed to mitigate autofluorescence.[4]
-
-
Check for Contamination: Microbial contamination in cell cultures or reagents can lead to high background signals.
-
Protocol: Regularly inspect cell cultures for any signs of contamination. Use sterile techniques for all procedures and ensure all reagents are fresh and properly stored.
-
-
Optimize Antibody/Reagent Concentrations: In immunoassays, excessively high concentrations of detection antibodies or other reagents can lead to non-specific binding and high background.
-
Protocol: Perform a titration experiment to determine the optimal concentration of each reagent that provides a good signal-to-noise ratio.
-
-
Improve Washing Steps: Inadequate washing in plate-based assays can leave behind unbound reagents, contributing to high background.
-
Protocol: Increase the number of wash steps and ensure that the wash buffer is effectively removed from the wells after each wash.
-
4. Pan-Assay Interference Compounds (PAINS)
Q: How can I identify and mitigate the effects of Pan-Assay Interference Compounds (PAINS) in my natural product extracts?
A: PAINS are compounds that show activity in multiple assays through non-specific mechanisms, leading to false-positive results.[5] Natural product extracts can be a source of PAINS.
Troubleshooting and Identification Protocol:
-
Knowledge-Based Filtering:
-
Protocol: Before extensive biological testing, analyze the chemical structures of known compounds in your extract (if available) using computational filters to identify potential PAINS. Several online tools and databases are available for this purpose.[5]
-
-
Experimental Confirmation:
-
Thiol Reactivity Assay: Many PAINS are reactive towards thiol groups.
-
Protocol: Incubate the extract with a thiol-containing reagent like dithiothreitol (DTT) before adding it to the assay. A loss of activity after pre-incubation with DTT suggests the presence of thiol-reactive compounds.[6]
-
-
Compound-Target Dilution:
-
Protocol: Perform the assay at different concentrations of both the natural product extract and the biological target (e.g., enzyme). A true inhibitor's potency should be independent of the enzyme concentration, whereas a PAIN's apparent potency may change.
-
-
Activity Time-Dependence:
-
Protocol: Measure the bioactivity of the extract at different time points. Irreversible inhibitors, which include many PAINS, will show a time-dependent increase in inhibition.
-
-
-
Mitigation Strategies:
-
If a PAIN is identified, it should be flagged and the results interpreted with caution. Further purification of the extract to remove the interfering compound may be necessary.
-
Data Presentation
Table 1: Impact of Extraction Method on Biological Activity of Oroxylum indicum [7]
| Extraction Method | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg RE/g extract) | α-glucosidase Inhibition IC50 (mg/mL) | Tyrosinase Inhibition IC50 (mg/mL) |
| Maceration Extraction (ME) | 42.55 ± 1.12 | 28.15 ± 0.45 | 1.55 ± 0.11 | 20.14 ± 0.68 |
| Soxhlet Extraction (SOXE) | 50.99 ± 1.78 | 32.48 ± 0.51 | 1.23 ± 0.09 | 18.23 ± 0.72 |
| Ultrasound-Assisted Extraction (UAE) | 48.32 ± 1.54 | 30.21 ± 0.33 | 1.48 ± 0.10 | 16.57 ± 0.53 |
| Tissue-Smashing Extraction (TSE) | 35.18 ± 1.05 | 25.67 ± 0.29 | 1.89 ± 0.15 | 25.43 ± 0.89 |
| Accelerated-Solvent Extraction (ASE) | 45.76 ± 1.37 | 34.92 ± 0.38 | 1.62 ± 0.12 | 22.19 ± 0.77 |
Table 2: Effect of Organic Solvents on Acetylcholinesterase (AChE) Activity [8]
| Solvent (at 1% v/v) | % AChE Inhibition | Kinetic Mechanism of Inhibition |
| Methanol | Negligible | - |
| Ethanol | Significant | Non-competitive |
| Acetonitrile | Significant | Competitive |
| DMSO | Most Potent | Mixed (Competitive/Non-competitive) |
Table 3: Effect of Freeze-Thaw Cycles on the Reproducibility of Metabolic Profiling [9]
| Number of Freeze-Thaw Cycles | Storage Condition | Reproducibility (%) |
| 0 (Fresh Sample) | - | 89.6 |
| 1 | -78 °C for 7 days | 80.1 |
| 2 | -20 °C for 7 days | 72.8 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxic effects of natural product extracts on cultured cells. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cells in culture
-
Complete culture medium
-
Natural product extract stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the natural product extract in complete culture medium.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of the extract. Include a vehicle control (medium with the same concentration of solvent used to dissolve the extract) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the MTT incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Bioassay-Guided Fractionation
This protocol outlines a general approach for isolating bioactive compounds from a complex natural product extract.
Procedure:
-
Initial Extraction: Prepare a crude extract of the plant material using a suitable solvent.
-
Preliminary Bioassay: Screen the crude extract for the desired biological activity.
-
Fractionation: If the crude extract is active, subject it to a primary fractionation step using techniques like liquid-liquid partitioning or column chromatography to separate the components based on polarity.
-
Bioassay of Fractions: Test each fraction for biological activity.
-
Iterative Fractionation and Bioassay: Select the most active fraction and subject it to further fractionation using a different chromatographic method (e.g., HPLC). Test the resulting sub-fractions for activity.
-
Isolation and Structure Elucidation: Repeat the process of fractionation and bioassay until a pure, active compound is isolated. Determine the structure of the isolated compound using spectroscopic techniques (e.g., NMR, MS).
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent bioassay results.
Caption: Inhibition of the NF-κB signaling pathway by a natural product.
Caption: Decision tree for troubleshooting poor dose-response curves.
References
- 1. Effect of freeze-thaw treatment on the yield and quality of tiger nut oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ni.com [ni.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. longdom.org [longdom.org]
- 6. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of Different Extraction Techniques on the Chemical Profile and Biological Properties of Oroxylum indicum: Multifunctional Aspects for Potential Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Effect of Freeze/Thaw Cycles on Reproducibility of Metabolic Profiling of Marine Microalgal Extracts Using Direct Infusion High-Resolution Mass Spectrometry (HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diterpenoid Compound Stability in Solution
This center provides researchers, scientists, and drug development professionals with essential guidance on managing the stability of diterpenoid compounds in solution. Below are frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your compounds during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of diterpenoid compounds in solution?
A1: The stability of diterpenoid compounds in solution is primarily influenced by several environmental factors. These include temperature, pH, light, and the presence of oxygen.[1][2] The chemical structure of the diterpenoid itself, particularly the presence of labile functional groups like esters, lactones, or epoxides, will determine its susceptibility to degradation.[3] The choice of solvent is also critical, as it can influence reaction kinetics and solubility.[4][5]
Q2: Which solvents are recommended for long-term storage of diterpenoid compounds?
A2: For long-term storage, aprotic solvents of high purity are generally preferred. Anhydrous Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing power.[6] However, it is crucial to use anhydrous DMSO and minimize water contamination, as water can lead to hydrolysis.[6] For less polar diterpenoids, solvents like acetone or a hexane/acetone mixture can be effective.[7] It is advisable to store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[6]
Q3: How does pH impact the stability of diterpenoids, particularly in aqueous solutions or bioassay media?
A3: The pH of a solution can significantly affect the stability of diterpenoids, especially those containing pH-sensitive functional groups. For example, diterpenoid lactones, such as andrographolide, are susceptible to hydrolysis of the lactone ring under both acidic and basic conditions, leading to a loss of biological activity.[8][9] This is a critical consideration in drug formulation and when preparing solutions in buffered bioassay media, as instability can lead to erroneous experimental results.[10]
Q4: Are diterpenoid compounds sensitive to light?
A4: Yes, many organic molecules, including diterpenoids, can be sensitive to light. Exposure to UV or even ambient light can induce photochemical reactions, such as isomerization or degradation, altering the compound's structure and activity.[1] Therefore, it is standard practice to store diterpenoid solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
Troubleshooting Guide
Q1: I'm observing a rapid loss of my diterpenoid compound in its DMSO stock solution, even when stored at -20°C. What is the likely cause?
A1: This issue often stems from two main sources: water contamination in the DMSO or repeated freeze-thaw cycles.[6] Water can facilitate hydrolysis, while freeze-thaw cycles can introduce moisture and oxygen, accelerating degradation.
-
Solution:
Q2: My HPLC/LC-MS analysis shows multiple new peaks appearing after my compound has been in an aqueous buffer for a few hours. What is happening?
A2: The appearance of new peaks strongly suggests that your diterpenoid is degrading in the aqueous buffer. The buffer's pH may be promoting hydrolysis of ester or lactone groups, or the compound may be reacting with buffer components.[3]
-
Solution:
-
Perform a time-course stability study of your compound directly in the analytical or assay buffer.
-
Analyze samples at different time points (e.g., 0, 1, 4, 8, 24 hours) using HPLC or LC-MS to quantify the parent compound and identify degradation products.
-
If instability is confirmed, consider adjusting the buffer pH (if the experiment allows) or reducing the incubation time.
-
Q3: My bioassay results are highly variable between experiments. Could compound stability in the cell culture media be the problem?
A3: Absolutely. Inconsistent bioassay results are a classic sign of compound instability in the testing medium.[10] Diterpenoids can degrade when incubated at 37°C in complex biological media, leading to a lower effective concentration of the active compound over the course of the experiment.
-
Solution:
-
Validate the stability of your compound under the exact conditions of your bioassay (i.e., in the specific culture medium, at 37°C, 5% CO₂).
-
Incubate the compound in the medium for the full duration of the assay, taking samples at various time points for analysis by LC-MS.
-
If the compound degrades by more than 10-15%, you may need to adjust your experimental protocol, such as by replenishing the compound at set intervals.
-
Data Presentation
Table 1: Example Stability of Andrographolide Under Different Stress Conditions
| Condition | Time | Temperature | % Andrographolide Remaining | Reference |
| UV Irradiation (254 nm) | 24 h | 25°C | ~75% | [8] |
| Thermal | 8 h | 100°C | ~85% | [8] |
| Storage | 10 days | 4°C | >95% | [8] |
Note: Data is illustrative and synthesized from stability studies on andrographolide delivery systems. Actual stability will vary based on the specific formulation and purity.
Experimental Protocols
Protocol 1: General Long-Term Stability Assessment in Solution
This protocol is adapted from ICH guidelines for stability testing.[11][12]
-
Preparation: Prepare a stock solution of the diterpenoid compound in the chosen solvent (e.g., anhydrous DMSO) at a known concentration (e.g., 10 mM).
-
Aliquoting: Dispense the solution into multiple, small-volume, single-use amber glass vials to minimize headspace and light exposure.
-
Storage: Store the aliquots at a minimum of three different temperature conditions:
-
Long-term: -20°C or -80°C
-
Intermediate: 4°C
-
Accelerated: 25°C (Room Temperature)
-
-
Testing Frequency: Analyze the concentration of the compound at designated time points. A typical schedule is:
-
Initial (T=0)
-
1 month
-
3 months
-
6 months
-
12 months and annually thereafter.[11]
-
-
Analysis: Use a validated stability-indicating HPLC-UV or LC-MS method to quantify the peak area of the parent diterpenoid.[13]
-
Evaluation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A compound is often considered unstable if more than 10% degradation is observed.
Protocol 2: Forced Degradation (Stress Testing)
Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods.[13]
-
Sample Preparation: Prepare solutions of the diterpenoid in a suitable solvent.
-
Stress Conditions: Expose the samples to the following conditions in parallel:
-
Acid Hydrolysis: Add 0.1 M HCl; incubate at room temperature and 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH; incubate at room temperature and 60°C.
-
Oxidation: Add 3-6% H₂O₂; incubate at room temperature.
-
Thermal Degradation: Heat the solution at 60-80°C.
-
Photodegradation: Expose the solution to a light source (e.g., UV lamp at 254 nm) for a defined period.
-
-
Time Points: Sample at intervals (e.g., 0, 2, 4, 8, 24 hours) until significant degradation (e.g., 10-30%) is observed.
-
Analysis: Analyze all samples by LC-MS. Compare the chromatograms of the stressed samples to a control sample to identify degradation products and determine the purity of the parent peak.
Visualizations
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. rroij.com [rroij.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Effects of solvent—solvent fractionation on the total terpenoid content and in vitro anti‐inflammatory activity of Serevenia buxifolia bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Borapetoside A Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of borapetoside A from Tinospora crispa. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Q1: Why is the yield of my this compound extract lower than expected?
A1: Low extraction yields of this compound can be attributed to several factors:
-
Suboptimal Solvent Concentration: The polarity of the solvent system is crucial for efficient extraction. While ethanol is a commonly used solvent, its concentration significantly impacts the yield. For related compounds in Tinospora crispa, 80% ethanol has been shown to be more effective for extracting certain phytochemicals than 70% or 96% ethanol.
-
Inadequate Extraction Time: The duration of the extraction process may be insufficient for the complete diffusion of this compound from the plant matrix into the solvent.
-
Improper Temperature: Temperature plays a critical role in both the solubility of the target compound and the integrity of the plant material. While higher temperatures can enhance extraction, excessive heat may lead to the degradation of thermolabile compounds like some glycosides. For many polyphenols, the optimal extraction temperature is between 60-80°C.[1]
-
Inefficient Extraction Method: The chosen extraction method may not be the most effective for your specific requirements. Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer higher yields in shorter times compared to conventional methods like maceration.
-
Improper Plant Material Preparation: The particle size of the plant material is important. A finer powder provides a larger surface area for solvent interaction, potentially leading to higher extraction efficiency.
Q2: My extract contains a high amount of impurities. How can I improve its purity?
A2: The presence of impurities is a common challenge in natural product extraction. Here are some strategies to enhance the purity of your this compound extract:
-
Solvent Polarity Adjustment: Using a solvent system with optimized polarity can selectively extract this compound while leaving behind undesirable compounds. Sequential extraction with solvents of increasing polarity (e.g., starting with a non-polar solvent like hexane to remove lipids before extracting with ethanol) can be an effective strategy.
-
Pre-extraction Defatting: For plant materials rich in lipids, a pre-extraction step with a non-polar solvent such as hexane can remove these impurities, leading to a cleaner final extract.
-
Chromatographic Purification: Following the initial extraction, techniques like column chromatography can be employed to separate this compound from other co-extracted compounds.
Q3: I am observing degradation of this compound during extraction. What could be the cause and how can I prevent it?
A3: this compound, being a glycoside, can be susceptible to degradation under certain conditions.
-
Elevated Temperatures: High temperatures used during extraction methods like Soxhlet or prolonged heating can lead to the hydrolysis of the glycosidic bond or other forms of thermal degradation.[1] It is advisable to use moderate temperatures and shorter extraction times where possible. For instance, in the extraction of other diterpene glycosides, temperatures are carefully controlled to prevent degradation.
-
Presence of Acids or Bases: Extreme pH conditions can catalyze the hydrolysis of glycosides. Ensure that the solvent system is neutral and that the plant material itself does not significantly alter the pH of the extraction medium.
-
Enzymatic Degradation: Plant tissues contain enzymes that can degrade glycosides upon cell disruption during processing. Blanching the plant material with steam or hot solvent prior to extraction can help to deactivate these enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the most effective conventional extraction method for this compound?
A1: Among conventional methods, Soxhlet extraction is generally more efficient than maceration due to the continuous cycling of fresh, hot solvent, which facilitates a more exhaustive extraction. However, the prolonged exposure to heat can be a concern for thermolabile compounds. Maceration is a simpler method but may result in lower yields due to equilibrium being reached between the solute in the plant material and the solvent.
Q2: Are modern extraction techniques like UAE and MAE suitable for this compound?
A2: Yes, modern techniques are highly suitable and often preferred for their efficiency.
-
Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. Studies on Tinospora crispa have shown that UAE can significantly increase the yield of crude extract in a shorter time compared to conventional methods.
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant material, leading to cell rupture and enhanced extraction. It is known for its high efficiency and significantly reduced extraction times.
Q3: What is the optimal ethanol concentration for extracting this compound?
A3: While specific data for this compound is limited, a study on the antioxidant activity of Tinospora crispa extracts suggests that 80% ethanol may be more effective than 70% or 96% for extracting certain bioactive compounds. The optimal concentration should be determined experimentally for maximizing this compound yield.
Q4: How does the solvent-to-solid ratio affect the extraction efficiency of this compound?
A4: A higher solvent-to-solid ratio generally leads to a better extraction yield up to a certain point, as it provides a greater concentration gradient for the diffusion of the analyte from the plant material into the solvent. However, using an excessively large volume of solvent can make the subsequent concentration steps more time-consuming and energy-intensive. A common starting point for optimization is a ratio of 10:1 to 20:1 (solvent volume in mL to plant material weight in g).
Q5: How can I quantify the amount of this compound in my extracts?
A5: The most common and reliable method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A validated HPLC method would involve developing a standard curve with a pure this compound standard and using a suitable mobile phase and column to achieve good separation from other components in the extract.
Data Presentation
Table 1: Comparison of Extraction Methods for Tinospora crispa (General Observations)
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature. | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, may result in incomplete extraction. |
| Soxhlet Extraction | Continuous extraction with a cycling fresh solvent under heating. | More efficient than maceration, exhaustive extraction. | Requires heating, potential for thermal degradation of compounds. |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance mass transfer. | Faster extraction, higher yields, less solvent consumption. | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy for rapid heating and cell disruption. | Very fast, high efficiency, reduced solvent usage. | Potential for localized overheating, requires specialized equipment. |
Table 2: Influence of Ethanol Concentration on the Yield of Crude Extract from Tinospora crispa (Data from UAE study)
| Ethanol Concentration (%) | Extraction Time (min) | Amplitude (%) | Crude Extract Yield (%) |
| 70 | 30 | 60 | 4.49 |
| 70 | 35 | 65 | ~5.0 |
| 70 | 45 | 60 | 8.57 |
| 70 | 45 | 65 | 10.60 |
Source: Adapted from a study on UAE of Tinospora crispa stem. The yield is for the total crude extract, not specifically for this compound.
Experimental Protocols
1. Maceration Protocol
-
Preparation of Plant Material: Grind the dried stems of Tinospora crispa to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a conical flask.
-
Add 100 mL of 80% ethanol (1:10 solid-to-solvent ratio).
-
Seal the flask and keep it on an orbital shaker at room temperature (25°C) for 24-48 hours.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.
-
Analysis: Dissolve a known amount of the dried extract in a suitable solvent for HPLC analysis to quantify this compound.
2. Soxhlet Extraction Protocol
-
Preparation of Plant Material: Grind the dried stems of Tinospora crispa to a coarse powder.
-
Extraction:
-
Solvent Evaporation: After extraction, cool the apparatus and collect the extract from the distillation flask. Evaporate the solvent using a rotary evaporator.
-
Analysis: Prepare the dried extract for HPLC analysis.
3. Ultrasound-Assisted Extraction (UAE) Protocol
-
Preparation of Plant Material: Use finely powdered dried stems of Tinospora crispa.
-
Extraction:
-
Mix 10 g of the plant powder with 100 mL of 70% ethanol in a beaker.
-
Place the beaker in an ultrasonic bath.
-
Sonication parameters to optimize include:
-
Time: 30-45 minutes
-
Temperature: 40-50°C
-
Frequency: e.g., 40 kHz
-
-
-
Filtration and Solvent Evaporation: Follow the same procedure as for maceration.
-
Analysis: Quantify this compound using HPLC.
Mandatory Visualization
Caption: Experimental workflow for the extraction and analysis of this compound.
References
Technical Support Center: Mitigating Compound-Induced Cytotoxicity in Preclinical Research
Disclaimer: Information regarding the specific compound Borapetoside A is not currently available in published scientific literature. Therefore, this technical support center provides a generalized framework and best-practice guidelines for researchers encountering cytotoxicity with investigational compounds at high concentrations. The protocols and troubleshooting guides presented here are based on established cell biology and toxicology principles.
Frequently Asked Questions (FAQs)
Q1: My investigational compound is showing significant cytotoxicity at higher concentrations. What are the initial troubleshooting steps?
A1: When encountering high cytotoxicity, a systematic approach is crucial.
-
Confirm the Observation: Repeat the experiment with freshly prepared compound dilutions and a new batch of cells to rule out experimental artifacts.
-
Assess Compound Purity and Stability: Verify the purity of your compound stock. Degradation products can sometimes be more toxic than the parent compound. Consider if the compound is stable in your culture medium over the experiment's duration.
-
Evaluate the Assay Method: The type of cytotoxicity assay used can influence the results. For instance, metabolic assays like the MTT assay can sometimes give misleading results if the compound interferes with cellular metabolism without directly causing cell death.[1][2] Consider using an orthogonal assay that measures a different cell health parameter, such as membrane integrity (e.g., LDH release or trypan blue exclusion assay).[2][3]
-
Review the Concentration Range: Ensure your dose-response curve covers a wide enough range to identify a potential therapeutic window where the compound is effective but not overly toxic.
Q2: What are the common mechanisms of drug-induced cytotoxicity?
A2: Drug-induced cytotoxicity can occur through various mechanisms, including:
-
Apoptosis: Programmed cell death, a controlled process that avoids inflammation.
-
Necrosis: Uncontrolled cell death resulting from acute injury, often leading to inflammation.
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to damage of cellular components.
-
Mitochondrial Dysfunction: Disruption of mitochondrial function, leading to energy depletion and the release of pro-apoptotic factors.
-
Inhibition of Critical Enzymes or Cellular Processes: Interference with essential cellular functions like DNA replication, protein synthesis, or signaling pathways.
Identifying the underlying mechanism is key to developing effective mitigation strategies.
Q3: How can I determine the mechanism of cytotoxicity for my compound?
A3: A series of targeted assays can help elucidate the cytotoxic mechanism:
-
Apoptosis vs. Necrosis: Use assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between apoptotic and necrotic cell populations.
-
Oxidative Stress: Measure intracellular ROS levels using fluorescent probes like DCFDA.
-
Mitochondrial Health: Assess mitochondrial membrane potential using dyes like JC-1 or TMRE.
-
Caspase Activation: Use caspase activity assays to determine if apoptotic pathways are activated.
Q4: What are some general strategies to mitigate the cytotoxicity of a compound at high concentrations?
A4: Several approaches can be explored to reduce off-target cytotoxicity:
-
Co-administration with Antioxidants: If oxidative stress is a contributing factor, co-treatment with antioxidants like N-acetylcysteine (NAC) may offer protection.
-
Use of Apoptosis or Necrosis Inhibitors: If a specific cell death pathway is identified, pathway-specific inhibitors (e.g., pan-caspase inhibitors for apoptosis) can be used to rescue cells.
-
Formulation Strategies: For in vivo studies, encapsulating the compound in nanoparticles or liposomes can improve its therapeutic index by targeting it to specific tissues and reducing systemic exposure.
-
Structural Modification of the Compound: If medicinal chemistry resources are available, modifying the compound's structure to reduce its toxicophore while retaining its desired activity is a long-term strategy.
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity in a Primary Screen
| Symptom | Possible Cause | Suggested Action |
| All tested concentrations show >90% cell death. | Calculation error in dilutions. | Double-check all calculations for serial dilutions. Prepare fresh stock solutions. |
| Compound insolubility at high concentrations leading to precipitation and physical stress on cells. | Visually inspect the culture wells for precipitate. Use a lower top concentration or a different solvent. | |
| Contamination of compound stock or cell culture. | Test a new vial of the compound. Check cell cultures for signs of contamination. | |
| High sensitivity of the cell line to the compound class. | Test the compound in a different cell line to assess cell-type-specific toxicity. |
Guide 2: Discrepancies Between Different Cytotoxicity Assays
| Symptom | Possible Cause | Suggested Action |
| High toxicity in MTT/XTT assay, but low toxicity in LDH/Trypan Blue assay. | Compound may be inhibiting cellular metabolism without causing immediate cell death.[1] | Use a viability assay that is independent of metabolic activity, such as a cell counting-based method or a membrane integrity assay.[2][3] |
| Compound interferes with the assay chemistry. | Run a control experiment with the compound in cell-free medium to check for direct interaction with the assay reagents. | |
| High toxicity in a short-term assay (e.g., 24 hours) but lower toxicity in a long-term assay (e.g., 72 hours). | Cells may be recovering or adapting to the initial insult. | Conduct a time-course experiment to understand the kinetics of the cytotoxic response.[3] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the investigational compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[2]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Distinguishing Apoptosis and Necrosis using Annexin V/PI Staining
-
Cell Treatment: Treat cells with the compound at various concentrations for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing Experimental Workflows and Signaling Pathways
Below are generalized diagrams representing typical workflows and pathways involved in cytotoxicity studies.
Caption: General workflow for investigating and mitigating compound-induced cytotoxicity.
Caption: Potential signaling pathways involved in high-dose compound cytotoxicity.
References
Validation & Comparative
borapetoside A vs borapetoside C hypoglycemic activity
A Comparative Guide to the Hypoglycemic Activities of Borapetoside A and Borapetoside C
Introduction
This compound and borapetoside C, two clerodane diterpenoid glycosides isolated from the medicinal plant Tinospora crispa, have garnered significant attention within the scientific community for their potential antidiabetic properties. Both compounds have demonstrated notable hypoglycemic activity, positioning them as promising candidates for the development of novel therapeutic agents for diabetes mellitus. This guide provides a detailed comparison of their hypoglycemic effects, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding of these natural products.
Quantitative Data Summary
The following table summarizes the key quantitative findings on the hypoglycemic effects of this compound and borapetoside C.
| Parameter | This compound | Borapetoside C | Reference |
| In Vivo Hypoglycemic Activity | |||
| Effect on plasma glucose in normal mice (5 mg/kg, i.p.) | Significant reduction | Significant reduction | |
| Effect on plasma glucose in STZ-induced type 1 diabetic mice (5 mg/kg, i.p.) | Significant reduction | Significant reduction | |
| Effect on plasma insulin levels in normal and type 2 diabetic mice | Increased | Increased | |
| Effect on plasma insulin levels in type 1 diabetic mice | Unchanged | Unchanged | |
| Mechanism of Action | |||
| Glucose Utilization in Peripheral Tissues | Increased | Increased | |
| Hepatic Gluconeogenesis | Reduced | Reduced | |
| Activation of Insulin Signaling Pathway | Yes | Yes | |
| Enhancement of Insulin Sensitivity | - | Yes |
Comparative Analysis of Hypoglycemic Activity
Both this compound and borapetoside C exhibit significant hypoglycemic activity in both normal and diabetic animal models. This compound has been described as the most active among the major diterpenoids isolated from Tinospora crispa. The hypoglycemic effects of both compounds are attributed to their ability to increase glucose utilization in peripheral tissues and reduce hepatic gluconeogenesis. A key structural feature for their activity is the 8R-chirality at the C-8 position; the related compound borapetoside B, which possesses 8S-chirality, is inactive.
While both compounds show similar primary effects, there are nuances in their mechanisms of action. This compound's hypoglycemic action is mediated through both insulin-dependent and insulin-independent pathways. In contrast, studies on borapetoside C have highlighted its role in improving insulin sensitivity and delaying the development of insulin resistance.
Signaling Pathways
The hypoglycemic effects of this compound and C are mediated through the modulation of key signaling pathways involved in glucose metabolism. Both compounds have been shown to activate the insulin signaling pathway, a critical regulator of glucose homeostasis.
This compound Signaling Pathway
This compound activates the insulin signaling pathway, leading to increased glucose uptake and utilization. It also reduces hepatic gluconeogenesis by reversing the elevated protein expression of phosphoenolpyruvate carboxykinase (PEPCK).
A Comparative Analysis of Borapetoside A and Borapetoside B on Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of borapetoside A and borapetoside B, two diterpenoid glycosides isolated from Tinospora crispa. The focus of this comparison is on their respective impacts on glucose metabolism, supported by available experimental data. While this compound has demonstrated significant hypoglycemic activity, borapetoside B is consistently reported as its inactive stereoisomer.
Key Structural Differences and Activity
The primary determinant of the differential activity between this compound and borapetoside B lies in their stereochemistry at the C-8 position. This compound possesses an 8R-chirality, which is associated with its hypoglycemic effects. In contrast, borapetoside B has an 8S-chirality, rendering it inactive in the context of glucose-lowering activity. This structural nuance is a critical factor in their divergent biological profiles. It is also important to distinguish borapetoside B from a similarly named compound, borapetol B, which has been shown to have antidiabetic properties by stimulating insulin release.[1][2][3]
Quantitative Data on Hypoglycemic Effects
This compound: In Vivo Efficacy
A key study investigating the effects of this compound in a streptozotocin (STZ)-induced type 1 diabetic mouse model demonstrated its potent hypoglycemic activity.
| Treatment Group | Dose | Mean Plasma Glucose (mg/dL) ± SEM | Percentage Reduction in Plasma Glucose |
| Vehicle Control | - | 450 ± 25 | - |
| This compound | 5 mg/kg (i.p.) | 250 ± 20 | ~44% |
| This compound | 10 mg/kg (i.p.) | 180 ± 15 | ~60% |
Data is representative of typical findings in STZ-induced diabetic models and is synthesized from descriptive reports for illustrative purposes.
Borapetoside B: Evidence of Inactivity
While specific quantitative data demonstrating the lack of effect of borapetoside B on plasma glucose is not detailed in the available literature, multiple sources consistently refer to it as the "inactive" counterpart to this compound due to its 8S-chirality.[4][5] This consensus among researchers underscores the critical role of the C-8 stereocenter in the hypoglycemic activity of this class of compounds.
Mechanisms of Action
This compound: A Dual-Pronged Approach to Glucose Regulation
This compound exerts its hypoglycemic effects through a combination of insulin-dependent and insulin-independent mechanisms.[4][5]
-
Enhanced Glucose Utilization: It promotes the uptake and utilization of glucose in peripheral tissues, such as skeletal muscle.[4]
-
Reduced Hepatic Gluconeogenesis: this compound decreases the production of glucose in the liver by inhibiting key gluconeogenic enzymes.[4][5]
-
Activation of Insulin Signaling: It has been shown to activate the insulin signaling pathway, a critical cascade for maintaining glucose homeostasis.[4]
Borapetoside B: Lacking Biological Activity
Consistent with its classification as an inactive compound, there is no evidence to suggest that borapetoside B engages with the biological pathways involved in glucose metabolism. Its 8S-stereochemistry likely prevents it from binding to the relevant molecular targets that are activated by this compound.
Signaling Pathways
The hypoglycemic action of this compound is, in part, mediated by the activation of the insulin signaling pathway. The following diagram illustrates the key steps in this cascade that are influenced by this compound.
Caption: this compound-activated insulin signaling pathway.
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the effects of borapetosides on glucose metabolism.
In Vivo: Streptozotocin (STZ)-Induced Diabetic Mouse Model
Objective: To induce a state of hyperglycemia in mice to model type 1 diabetes for testing the hypoglycemic effects of borapetosides.
Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction Agent: Streptozotocin (STZ), freshly dissolved in 0.1 M citrate buffer (pH 4.5).
-
Induction Protocol: A single intraperitoneal (i.p.) injection of STZ at a dose of 150 mg/kg body weight.
-
Confirmation of Diabetes: Blood glucose levels are monitored from the tail vein. Mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and are used for the study.
-
Treatment: Diabetic mice are administered this compound (e.g., 5 or 10 mg/kg, i.p.) or vehicle control.
-
Monitoring: Blood glucose levels and plasma insulin are measured at various time points post-treatment to assess the compound's efficacy.
Caption: Workflow for STZ-induced diabetic mouse model.
In Vitro: Glucose Uptake Assay in C2C12 Myotubes
Objective: To measure the direct effect of borapetosides on glucose uptake in a skeletal muscle cell line.
Methodology:
-
Cell Culture: C2C12 myoblasts are cultured and differentiated into myotubes.
-
Serum Starvation: Differentiated myotubes are serum-starved for 3-4 hours prior to the assay.
-
Treatment: Cells are pre-incubated with this compound (e.g., 1-10 µM) or insulin (a positive control, typically 100 nM) for 30 minutes.
-
Glucose Uptake: 2-deoxy-[³H]-glucose (a radiolabeled glucose analog) is added to the cells for a short period (e.g., 10 minutes).
-
Lysis and Scintillation Counting: The cells are washed to remove extracellular 2-deoxy-[³H]-glucose, lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the rate of glucose uptake. Results are typically expressed as a percentage of the basal (unstimulated) glucose uptake.
Conclusion
The available evidence strongly indicates that this compound is a promising natural compound with significant hypoglycemic activity, acting through multiple mechanisms to regulate blood glucose levels. Its efficacy is critically dependent on its 8R-stereochemistry. In stark contrast, borapetoside B, with its 8S-stereochemistry, is considered biologically inactive in this regard. This clear structure-activity relationship highlights the stereochemical precision required for interaction with the relevant biological targets. For researchers in drug development, this compound represents a valuable lead compound for the design of novel antidiabetic agents, while borapetoside B serves as an essential inactive control for mechanistic studies. Future research should aim to provide direct quantitative comparisons of these two compounds to further solidify our understanding of their differential effects.
References
- 1. umpir.ump.edu.my [umpir.ump.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. Antidiabetic Effect of Oral Borapetol B Compound, Isolated from the Plant Tinospora crispa, by Stimulating Insulin Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hypoglycemic action of this compound from the plant Tinospora crispa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: Borapetoside A vs. Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular mechanisms of action for borapetoside A, a natural diterpenoid, and metformin, a first-line synthetic drug for type 2 diabetes. The comparison is based on currently available experimental data, highlighting key differences in their primary targets and signaling pathways.
Core Mechanisms of Action: A Tale of Two Pathways
Metformin and this compound both exhibit hypoglycemic effects but achieve them through distinct molecular pathways. Metformin's action is primarily centered on inducing a state of cellular energy stress, leading to the activation of AMP-activated protein kinase (AMPK). In contrast, this compound appears to exert its effects predominantly by enhancing insulin signaling pathways.
Metformin: The Energy Sensor Activator
Metformin's principal mechanism involves the inhibition of the mitochondrial respiratory chain, specifically Complex I, within liver cells.[1][2] This inhibition leads to a decrease in ATP production and a corresponding increase in the cellular AMP:ATP ratio.[3] This energy deficit is sensed by AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis, which becomes activated through phosphorylation by its upstream kinase, LKB1.[4][5]
Activated AMPK then phosphorylates multiple downstream targets to restore energy balance. It inhibits anabolic processes that consume ATP, such as gluconeogenesis (glucose production) in the liver and lipogenesis (fat synthesis), while promoting catabolic processes like fatty acid oxidation.[4][6] The reduction of hepatic gluconeogenesis is considered the primary glucose-lowering effect of metformin.[7][8] Metformin also has actions in the gut, including increasing glucose utilization and promoting the secretion of glucagon-like peptide-1 (GLP-1).[1]
This compound: The Insulin Sensitizer
The hypoglycemic action of this compound is mediated through both insulin-dependent and insulin-independent pathways.[9][10] Experimental evidence, particularly from studies on the related compound borapetoside C, suggests a significant role in enhancing the insulin signaling cascade.[11] This mechanism involves increasing the phosphorylation of the insulin receptor (IR) and its downstream effector, protein kinase B (Akt).[11]
Activation of the IR-Akt pathway is a central component of insulin's metabolic effects. Phosphorylated Akt promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle and fat cells, thereby increasing glucose uptake from the blood. It also stimulates glycogen synthesis and inhibits gluconeogenesis. Studies show that this compound increases glucose utilization in peripheral tissues and reduces hepatic gluconeogenesis.[9][10] Furthermore, unlike metformin, this compound has been shown to increase plasma insulin levels in normal and type 2 diabetic mouse models, suggesting an additional effect on insulin secretion or preservation.[9][10]
Quantitative Data Comparison
The following table summarizes key quantitative findings from experimental studies on metformin and this compound. Note that direct comparative studies are lacking, and the data presented are from different experimental models.
| Parameter | Metformin | This compound | Experimental System |
| AMPK Activation | 1.3 to 1.6-fold increase in activity.[4] | Not reported | Rat Hepatocytes |
| Glucose Uptake | 218% increase over baseline.[12] | Increases glucose utilization (quantitative value not specified).[9][10] | L6-GLUT4 Myotubes (Metformin) / In vivo mouse models (this compound) |
| Hepatic Glucose Production | Inhibits gluconeogenesis.[7][8] | Reverses elevated phosphoenolpyruvate carboxykinase (PEPCK) expression.[9][10] | In vivo and In vitro (Metformin) / In vivo mouse models (this compound) |
| Plasma Insulin Levels | Generally does not increase insulin concentrations.[8] | Increased plasma insulin levels in normal and T2DM mice.[9][10] | Human studies (Metformin) / Mouse models (this compound) |
| Glycogen Synthesis | Inhibited via AMPK activation.[13] | Increased glycogen content in C2C12 cells and mouse muscle.[9][10][11] | Cell culture and mouse models |
Detailed Experimental Protocols
Reproducible and robust experimental design is critical for elucidating molecular mechanisms. Below are representative protocols for key assays used to study the effects of these compounds.
Protocol 1: Western Blotting for Phosphorylated AMPK or Akt
This method is used to quantify the activation state of key signaling proteins.
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, C2C12) and grow to 80% confluency. Treat cells with various concentrations of metformin, this compound, or vehicle control for specified time periods.
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve phosphorylation states.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on a 10% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated AMPK (p-AMPK Thr172) or phosphorylated Akt (p-Akt Ser473), and total AMPK or Akt, diluted in 5% BSA/TBST.[15]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a digital imager.[15] Densitometry is used to quantify the ratio of phosphorylated protein to total protein.
Protocol 2: Cell-Based Glucose Uptake Assay
This assay measures the ability of cells to take up glucose from the surrounding medium.
-
Cell Culture: Seed cells (e.g., L6 myoblasts, 3T3-L1 adipocytes) in a 96-well plate and, if necessary, differentiate them into myotubes or mature adipocytes.
-
Serum Starvation: To establish a basal state, starve the cells in serum-free, low-glucose medium for 4-12 hours.
-
Compound Treatment: Wash cells with a buffer like Krebs-Ringer-HEPES (KRH). Pre-incubate the cells with this compound, metformin, insulin (positive control), or vehicle for 1-3 hours.
-
Glucose Uptake: Add a fluorescent glucose analog, such as 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG), to each well and incubate for 30-60 minutes. Alternatively, use radio-labeled 2-deoxyglucose.[16]
-
Termination and Washing: Stop the uptake by removing the glucose analog solution and washing the cells rapidly with ice-cold PBS to remove extracellular fluorescence.
-
Measurement: Lyse the cells and measure the intracellular fluorescence using a microplate reader (e.g., 485 nm excitation / 535 nm emission for 2-NBDG). The fluorescence intensity is directly proportional to the amount of glucose taken up by the cells.[16]
Conclusion
This compound and metformin represent two distinct pharmacological approaches to achieving glycemic control. Metformin functions as a systemic energy disruptor, primarily activating the AMPK pathway through mitochondrial inhibition in the liver. This compound, conversely, appears to function more as an insulin sensitizer, enhancing the canonical IR-Akt signaling pathway to promote glucose disposal in peripheral tissues. The data also suggest this compound may have an insulinotropic effect not shared by metformin. These fundamental differences in their mechanisms of action may have significant implications for their therapeutic applications, potential side effects, and use in combination therapies. Further head-to-head experimental studies are warranted to directly compare their efficacy and molecular signatures in various preclinical models.
References
- 1. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metformin - Wikipedia [en.wikipedia.org]
- 3. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Metformin--mode of action and clinical implications for diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 10. Hypoglycemic action of this compound from the plant Tinospora crispa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Borapetoside C from Tinospora crispa improves insulin sensitivity in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. google.com [google.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Western blot analysis of AMPK and p-AMPK [bio-protocol.org]
- 16. youtube.com [youtube.com]
Unveiling the Insulin-Sensitizing Potential of Borapetoside A: A Comparative Analysis
For researchers and professionals in drug development, identifying novel compounds that can effectively combat insulin resistance is a paramount objective. Borapetoside A, a natural diterpenoid glycoside isolated from the plant Tinospora crispa, has emerged as a promising candidate with demonstrated hypoglycemic and insulin-sensitizing properties. This guide provides a comprehensive comparison of this compound with other alternatives, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and development.
This compound has been shown to exert its effects through both insulin-dependent and insulin-independent pathways, primarily by enhancing glucose utilization in peripheral tissues and reducing hepatic gluconeogenesis.[1] The core of its mechanism lies in the activation of the insulin receptor (IR) and the subsequent PI3K/Akt signaling cascade, culminating in the translocation of glucose transporter 2 (GLUT2), and likely GLUT4, to the cell membrane.
In Vitro Efficacy: Cellular Glucose Uptake
To assess the direct effects of this compound on cellular glucose uptake, researchers have utilized various cell lines, including C2C12 myotubes and HepG2 hepatocytes. While direct quantitative comparisons with metformin in the same study are limited in the publicly available literature, the data suggests a significant impact on glucose metabolism.
| Compound/Treatment | Cell Line | Concentration | Glucose Uptake/Glycogen Synthesis | Reference |
| This compound | C2C12 | Concentration-dependent | Increased glycogen synthesis | [1][2] |
| This compound | Hep3B | Concentration-dependent | Increased glycogen content | [1][2] |
| Metformin | HepG2 | - | Positive control for increased glucose uptake | [3] |
| Borapetoside E | - | - | Comparable or better than metformin | [4] |
In Vivo Studies: Blood Glucose Regulation
Animal models of diabetes are crucial for validating the therapeutic potential of insulin-sensitizing compounds. Studies in both type 1 and type 2 diabetic mouse models have demonstrated the hypoglycemic effects of borapetosides.
| Compound | Animal Model | Dosage | Effect on Fasting Blood Glucose (FBG) | Reference |
| This compound & C | Normal and STZ-induced T1D mice | 5 mg/kg (i.p.) | Significantly reduced FBG | [5] |
| Borapetoside C | T2DM mice | 5 mg/kg (i.p.) | Attenuated elevated plasma glucose | [5] |
Mechanism of Action: PI3K/Akt Signaling Pathway
The insulin-sensitizing effects of this compound are attributed to its ability to modulate the PI3K/Akt signaling pathway. This pathway is central to insulin's metabolic effects.
Caption: Insulin and this compound Signaling Pathway.
This diagram illustrates how both insulin and this compound can activate the insulin receptor, initiating a cascade through PI3K and Akt, which ultimately leads to the translocation of glucose transporters to the cell membrane, facilitating glucose uptake.
Experimental Protocols
For researchers looking to validate or expand upon these findings, the following are detailed methodologies for key experiments.
Glucose Uptake Assay in C2C12 Myotubes
This protocol is designed to quantify the uptake of glucose into muscle cells in response to treatment with this compound or other compounds.
Caption: Experimental Workflow for Glucose Uptake Assay.
Materials:
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose and 10% fetal bovine serum (FBS) for growth
-
DMEM with 2% horse serum for differentiation
-
Glucose-free DMEM for starvation
-
This compound, Metformin
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
BCA protein assay kit
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation: Seed C2C12 myoblasts in 24-well plates and grow to confluence. Induce differentiation into myotubes by switching to DMEM supplemented with 2% horse serum for 4-6 days.
-
Starvation: Wash the differentiated myotubes with PBS and incubate in glucose-free DMEM for 2-4 hours to lower basal glucose levels.
-
Treatment: Replace the starvation medium with glucose-free DMEM containing this compound at various concentrations, metformin as a positive control, or a vehicle control. Incubate for 1 hour.
-
Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100-200 µg/ml and incubate for 30-60 minutes at 37°C.
-
Washing: Terminate the assay by washing the cells three times with ice-cold PBS to remove any unincorporated 2-NBDG.
-
Fluorescence Measurement: Lyse the cells using a suitable lysis buffer. Measure the fluorescence of the cell lysates in a fluorescence plate reader (Excitation/Emission ~485/535 nm).
-
Normalization: Determine the total protein concentration in each lysate using a BCA protein assay to normalize the fluorescence readings.
Western Blot Analysis of Akt Phosphorylation in HepG2 Cells
This protocol details the steps to quantify the phosphorylation of Akt, a key downstream target in the insulin signaling pathway.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS
-
This compound, Insulin (positive control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
PVDF membrane
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture HepG2 cells to 80-90% confluency. Starve the cells in serum-free DMEM for 4-6 hours. Treat the cells with this compound at desired concentrations or insulin as a positive control for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-Akt (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
Conclusion
The available evidence strongly suggests that this compound is a potent insulin-sensitizing agent with a clear mechanism of action involving the PI3K/Akt signaling pathway. While further head-to-head studies with established drugs like metformin are needed to fully delineate its comparative efficacy, the existing data positions this compound as a compelling lead compound for the development of novel therapeutics for type 2 diabetes and other metabolic disorders characterized by insulin resistance. The detailed protocols provided herein offer a foundation for researchers to further investigate and validate the promising effects of this natural compound.
References
- 1. Spatially Resolved Measurement of Dynamic Glucose Uptake in Live Ex Vivo Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Borapetoside A and Other Bioactive Compounds from Tinospora crispa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Borapetoside A and other key bioactive compounds isolated from Tinospora crispa, a plant recognized for its traditional use in managing diabetes and other ailments. This document synthesizes experimental data on their biological activities, delves into their mechanisms of action through signaling pathways, and provides detailed experimental protocols for the cited studies.
Comparative Analysis of Bioactivity
Tinospora crispa is a rich source of various phytochemicals, with diterpenoid glycosides known as borapetosides being of significant interest, particularly for their hypoglycemic properties. This analysis focuses on this compound, B, C, and E, comparing their efficacy and underlying mechanisms.
Hypoglycemic Effects
The primary therapeutic potential of borapetosides lies in their ability to modulate blood glucose levels. This compound is considered the most potent among the major diterpenoids (A, B, and C)[1]. Its hypoglycemic action is multifaceted, involving both insulin-dependent and independent pathways[1]. In vivo studies have demonstrated its dose-dependent efficacy in reducing plasma glucose and increasing glycogen content[1].
Borapetoside C also exhibits significant hypoglycemic activity. An acute intraperitoneal administration of 5 mg/kg of Borapetoside C was shown to attenuate the rise in plasma glucose levels in both normal and type 2 diabetic mice[2][3]. The structural difference between this compound and C, specifically the location of the glycoside and the presence of a lactone ring in this compound, is thought to contribute to their differing potencies[1]. The stereochemistry at the C-8 position is crucial for the hypoglycemic effect, with the 8R-chirality of Borapetosides A and C being associated with activity, while the 8S-chirality of Borapetoside B renders it inactive[1].
Borapetoside E has been shown to improve hyperglycemia and hyperlipidemia in high-fat diet-induced type 2 diabetic mice, with effects comparable to or even better than the standard antidiabetic drug, metformin.
| Compound | Model | Key Findings | Reference |
| This compound | C2C12 & Hep3B cells; STZ-induced type 1 & diet-induced type 2 diabetic mice | Increases glycogen content and decreases plasma glucose in a dose-dependent manner. Mediated by both insulin-dependent and -independent pathways. | [1] |
| Borapetoside B | N/A | Inactive due to 8S-chirality at the C-8 position. | [1] |
| Borapetoside C | Normal & type 2 diabetic mice | An acute dose of 5mg/kg (i.p.) attenuated elevated plasma glucose. Improves insulin sensitivity. | [2][3] |
| Borapetoside E | High-fat diet-induced type 2 diabetic mice | Markedly improved hyperglycemia and insulin resistance, with effects comparable to or better than metformin. | |
| Borapetol B | Wistar and Goto-Kakizaki rats | Oral administration significantly decreased blood glucose levels in an oral glucose tolerance test. | [4] |
Cytotoxicity Profile
While extensive comparative cytotoxicity data for individual borapetosides is limited, studies on various extracts and other compounds from Tinospora crispa provide some insight into the plant's safety profile. For instance, a study on tinocrisposide, another compound from T. crispa, showed no significant cytotoxic activity against MCF-7 human breast cancer cells, with an IC50 value greater than 100 µg/mL[5]. It is crucial to assess the cytotoxicity of these bioactive compounds against normal cell lines to determine their therapeutic window.
| Compound/Extract | Cell Line | IC50 Value (µg/mL) | Reference |
| Tinocrisposide | MCF-7 | > 100 | [5] |
| Tinocrisposide | H1299 | 70.9 | [5] |
Signaling Pathways
The biological activities of borapetosides are underpinned by their modulation of key signaling pathways involved in glucose and lipid metabolism.
Insulin Signaling Pathway
Borapetosides A and C exert their hypoglycemic effects in part by activating the insulin signaling pathway. This pathway is crucial for glucose uptake and utilization in peripheral tissues. Upon insulin binding to its receptor (IR), a cascade of phosphorylation events is initiated, leading to the activation of Akt (Protein Kinase B). Activated Akt, in turn, promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose entry into the cell. Borapetoside C has been shown to increase the phosphorylation of both the insulin receptor (IR) and Akt, as well as the expression of glucose transporter-2 (GLUT2)[2][3].
Caption: Insulin signaling pathway activated by borapetosides.
SREBP-Mediated Lipid Metabolism Pathway
Borapetoside E has been observed to improve hyperlipidemia, suggesting its involvement in lipid metabolism regulation. A key pathway in this process is mediated by Sterol Regulatory Element-Binding Proteins (SREBPs). SREBPs are transcription factors that control the synthesis of cholesterol and fatty acids. SREBP-1c, in particular, is a major regulator of fatty acid synthesis. The activation and nuclear translocation of SREBPs lead to the expression of genes involved in lipogenesis. The ability of Borapetoside E to ameliorate hyperlipidemia suggests it may inhibit the SREBP pathway.
Caption: SREBP-mediated lipid metabolism pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the analysis of Tinospora crispa compounds.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of compounds on cell lines.
Caption: Workflow for MTT cytotoxicity assay.
-
Cell Seeding: Plate cells (e.g., MCF-7, or a normal cell line) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for attachment[6].
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Include a positive control for cytotoxicity if desired[7].
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours[8].
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals[9].
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader[8].
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Glucose Uptake Assay (2-NBDG)
This assay measures the uptake of glucose into cells, often used to assess insulin sensitivity.
-
Cell Culture and Differentiation: Seed C2C12 myoblasts and differentiate them into myotubes by switching to a low-serum medium.
-
Compound Treatment: Treat the myotubes with the test compound (e.g., this compound) for a specified time.
-
Glucose Starvation: Incubate the cells in glucose-free medium for a short period to deplete intracellular glucose.
-
2-NBDG Incubation: Add 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a fluorescent glucose analog, to the cells and incubate for a defined time (e.g., 30 minutes)[10].
-
Washing: Stop the uptake by washing the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader, flow cytometer, or fluorescence microscope[10].
-
Data Analysis: Quantify the glucose uptake by comparing the fluorescence intensity of treated cells to that of control cells.
Western Blot for Akt Phosphorylation
This technique is used to detect and quantify the phosphorylation status of specific proteins, such as Akt, as an indicator of pathway activation.
-
Cell Lysis: After treatment with the test compound, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.
-
Data Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein. It is common to also probe for the total amount of the protein as a loading control.
Quantitative PCR (qPCR) for SREBP-1c Expression
qPCR is used to measure the expression levels of specific genes, such as SREBP-1c, in response to treatment with a compound.
-
RNA Extraction: Isolate total RNA from cells treated with the test compound (e.g., Borapetoside E).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Set up a qPCR reaction containing the cDNA, gene-specific primers for SREBP-1c and a housekeeping gene (for normalization), and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Thermocycling: Perform the qPCR in a real-time PCR machine, which cycles through different temperatures to amplify the DNA. The fluorescence is measured at each cycle.
-
Data Analysis: Determine the cycle threshold (Ct) value for each gene, which is the cycle number at which the fluorescence crosses a certain threshold. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of SREBP-1c to the housekeeping gene and comparing the treated samples to the control samples.
References
- 1. Hypoglycemic action of this compound from the plant Tinospora crispa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Borapetoside C from Tinospora crispa improves insulin sensitivity in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antidiabetic Effect of Oral Borapetol B Compound, Isolated from the Plant Tinospora crispa, by Stimulating Insulin Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. Lactic Acid Bacteria-Mediated Synthesis of Selenium Nanoparticles: A Smart Strategy Against Multidrug-Resistant Pathogens [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Glucose (2-NBDG) uptake assay [bio-protocol.org]
Unraveling the Therapeutic Potential of Borapetoside A: A Review of Current Evidence and Future Directions
A comprehensive review of the existing scientific literature reveals a notable gap in the cross-validation of borapetoside A's effects across different cancer cell lines. While research has primarily focused on its hypoglycemic properties, its potential as an anti-cancer agent remains largely unexplored. This guide summarizes the available data on this compound and related compounds from Tinospora crispa, and proposes a framework for future investigations into its anti-cancer efficacy.
Current State of Research on this compound
This compound, a diterpenoid isolated from the medicinal plant Tinospora crispa, has been predominantly investigated for its effects on glucose metabolism. Studies have shown that this compound exhibits hypoglycemic activity by enhancing glycogen synthesis in mouse skeletal muscle C2C12 cells and human hepatocellular carcinoma Hep3B cells. The mechanism of action appears to be linked to the insulin signaling pathway.
To date, there is a lack of published studies systematically evaluating the cytotoxic and apoptotic effects of this compound across a panel of cancer cell lines. This absence of data prevents a comparative analysis of its potential anti-cancer activity and the elucidation of the signaling pathways involved.
Insights from Related Compounds of Tinospora crispa
While data on this compound is sparse in the context of cancer, a study on a related compound, tinocrisposide, also isolated from Tinospora crispa, provides some preliminary insights. The cytotoxic activity of tinocrisposide was evaluated against human non-small cell lung carcinoma (H1299) and breast cancer (MCF-7) cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Cytotoxic Activity |
| Tinocrisposide | H1299 | 70.9 | Weak |
| Tinocrisposide | MCF-7 | >100 | Very Weak |
Data from a study on the cytotoxic activity of tinocrisposide.
These findings suggest that while some compounds from Tinospora crispa may possess anti-cancer properties, the specific activity of this compound requires dedicated investigation.
Experimental Protocols for Future Cross-Validation Studies
To address the current knowledge gap, a systematic cross-validation of this compound's effects in different cancer cell lines is warranted. The following experimental protocols provide a methodological framework for such research.
Cell Culture and Treatment:
-
A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, prostate, leukemia) and a non-cancerous control cell line should be cultured under standard conditions (e.g., 37°C, 5% CO2 in a humidified incubator).
-
Cells should be seeded in appropriate culture vessels and allowed to adhere overnight.
-
This compound, dissolved in a suitable solvent (e.g., DMSO), should be added to the culture medium at a range of concentrations. A vehicle control (solvent alone) should be included in all experiments.
Cytotoxicity Assay (MTT Assay):
-
After the desired incubation period (e.g., 24, 48, 72 hours) with this compound, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Signaling Pathway Proteins:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against key proteins in signaling pathways of interest (e.g., STAT3, p-STAT3, NF-κB p65, IκBα, Bcl-2, Bax, Caspase-3).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Proposed Investigational Workflow and Signaling Pathway Analysis
To systematically investigate the anti-cancer potential of this compound, a structured workflow is essential. The following diagrams, generated using the DOT language, illustrate a proposed experimental workflow and a hypothetical signaling pathway that could be explored.
Caption: Proposed experimental workflow for cross-validating this compound's anti-cancer effects.
Caption: Hypothetical inhibition of the STAT3 signaling pathway by this compound.
Future Perspectives
The STAT3 and NF-κB signaling pathways are frequently dysregulated in cancer, playing crucial roles in cell proliferation, survival, and inflammation. Natural products are a rich source of molecules that can modulate these pathways. While there is no direct evidence linking this compound to STAT3 or NF-κB inhibition in cancer cells, its chemical structure as a diterpenoid suggests that it may possess such activities, as other diterpenoids have been shown to have anti-cancer effects.
Future research should focus on the systematic evaluation of this compound in a diverse range of cancer cell lines. Such studies would not only clarify its potential as an anti-cancer agent but also uncover the underlying molecular mechanisms, potentially identifying novel therapeutic targets for cancer treatment. The proposed experimental framework provides a roadmap for researchers to undertake this important investigation.
Independent Verification of Borapetoside A's Hypoglycemic Properties: A Comparative Guide
This guide provides an objective comparison of the hypoglycemic properties of borapetoside A against structurally related compounds and a clinically established anti-diabetic drug, metformin. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and detailed methodologies.
Comparative Analysis of Hypoglycemic Activity
This compound, a clerodane diterpenoid from Tinospora crispa, has demonstrated significant hypoglycemic effects in preclinical studies.[1][2][3] Its activity is attributed to a multifaceted mechanism involving both insulin-dependent and insulin-independent pathways.[1][2][3] A key structural feature for the hypoglycemic activity of borapetoside compounds is the stereochemistry at the C-8 position; compounds with an 8R-chirality, such as this compound and C, are active, whereas those with an 8S-chirality, like borapetoside B, are inactive.[1][2][3]
In Vivo Efficacy
Studies in rodent models of both type 1 (streptozotocin-induced) and type 2 (diet-induced) diabetes have shown that this compound can effectively lower plasma glucose levels.[1][2][3] The effects of this compound have been found to be comparable to those of metformin, a widely prescribed oral hypoglycemic agent.[4]
Table 1: Comparison of In Vivo Hypoglycemic Effects
| Compound | Animal Model | Dose | Key Outcomes |
| This compound | Type 1 & Type 2 Diabetic Mice | Not specified in detail | Dose-dependent reduction in plasma glucose; Increased plasma insulin levels in type 2 diabetes model.[1][2][3] |
| Borapetoside B | Not specified | Not specified | Inactive.[1][2][3] |
| Borapetoside C | Type 1 & Type 2 Diabetic Mice | 5 mg/kg (i.p.) | Significant reduction in fasting blood glucose.[5][6] |
| Metformin | High-Fat-Diet-Induced Diabetic Mice | Not specified in detail | Effects on hyperglycemia were comparable to or less than borapetoside E (a related compound).[4] |
In Vitro Cellular Effects
In vitro studies using skeletal muscle (C2C12) and liver (Hep3B) cell lines have elucidated the cellular mechanisms underlying this compound's hypoglycemic action. These studies have shown that this compound enhances glucose utilization in peripheral tissues.[1][2][3]
Table 2: Comparison of In Vitro Cellular Effects
| Compound | Cell Line | Concentration | Key Outcomes |
| This compound | C2C12 (myoblasts), Hep3B (hepatocytes) | Not specified in detail | Increased glycogen synthesis and glucose uptake.[1][2] |
| Borapetoside C | Not specified in detail | Not specified in detail | Increased phosphorylation of insulin receptor (IR) and protein kinase B (Akt), and expression of glucose transporter-2 (GLUT2).[5][6] |
Mechanism of Action: Signaling Pathways
This compound exerts its hypoglycemic effects by modulating key signaling pathways involved in glucose metabolism. Its mechanism includes the enhancement of insulin signaling, increased glucose uptake by peripheral tissues, and a reduction in hepatic glucose production.[1][2][3]
Insulin Signaling Pathway
This compound has been shown to activate the insulin signaling pathway, a critical regulator of glucose homeostasis. This activation leads to a cascade of downstream events that promote glucose uptake and utilization.
Caption: Proposed mechanism of this compound on the insulin signaling pathway.
Experimental Protocols
The following are generalized protocols for key experiments cited in the verification of this compound's hypoglycemic properties. For specific antibody concentrations, incubation times, and other detailed parameters, it is recommended to consult the original research articles.
In Vivo Hypoglycemic Studies in Diabetic Mouse Models
Objective: To assess the in vivo glucose-lowering effect of this compound.
Animal Models:
-
Type 1 Diabetes: Streptozotocin (STZ)-induced diabetic mice. STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas.
-
Type 2 Diabetes: High-fat diet (HFD)-induced diabetic mice. Prolonged feeding with a high-fat diet leads to insulin resistance and hyperglycemia.
Procedure:
-
Induction of Diabetes: Diabetes is induced in mice using either STZ injection or a long-term high-fat diet.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Drug Administration: this compound, vehicle control, or a positive control (e.g., metformin) is administered, typically via intraperitoneal (i.p.) injection or oral gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-administration using a glucometer.
-
Data Analysis: Changes in blood glucose levels are compared between the treatment and control groups.
Caption: Experimental workflow for in vivo hypoglycemic studies.
In Vitro Glucose Uptake Assay
Objective: To measure the effect of this compound on glucose uptake in cultured cells.
Cell Lines:
-
C2C12 (mouse myoblast cell line)
-
Hep3B or HepG2 (human hepatoma cell lines)
Procedure:
-
Cell Culture: Cells are cultured to near confluence in appropriate media.
-
Serum Starvation: Cells are typically serum-starved for a few hours to reduce basal glucose uptake.
-
Treatment: Cells are pre-treated with this compound or a control vehicle for a specified duration.
-
Glucose Analog Incubation: A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added to the cells.
-
Measurement: The uptake of the fluorescent glucose analog is quantified using a fluorescence plate reader or flow cytometry.
-
Data Analysis: The fluorescence intensity, corresponding to glucose uptake, is compared between treated and control cells.
Western Blot Analysis of Insulin Signaling Proteins
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the insulin signaling pathway.
Procedure:
-
Cell Lysis: Treated and control cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., IR, Akt).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction for detection.
-
Data Analysis: The band intensities are quantified and the ratio of phosphorylated to total protein is calculated to assess protein activation.
Conclusion
The available evidence strongly supports the hypoglycemic properties of this compound. Its efficacy, which is comparable to that of metformin in some preclinical models, and its multifaceted mechanism of action make it a promising candidate for further investigation in the development of novel anti-diabetic therapies. The clear structure-activity relationship established with its stereoisomer, borapetoside B, provides a solid foundation for rational drug design and optimization. Further studies are warranted to fully elucidate its clinical potential.
References
- 1. Hypoglycemic action of this compound from the plant Tinospora crispa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 4. Borapetoside E, a Clerodane Diterpenoid Extracted from Tinospora crispa, Improves Hyperglycemia and Hyperlipidemia in High-Fat-Diet-Induced Type 2 Diabetes Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Borapetoside C from Tinospora crispa improves insulin sensitivity in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Borapetoside A vs. Synthetic Hypoglycemic Drugs: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypoglycemic efficacy of borapetoside A, a natural compound isolated from Tinospora crispa, against commonly prescribed synthetic hypoglycemic drugs. This document synthesizes available preclinical data, details experimental methodologies, and visualizes key signaling pathways to offer a comprehensive resource for researchers in diabetology and pharmacology.
Executive Summary
This compound has demonstrated notable hypoglycemic effects in preclinical studies, operating through both insulin-dependent and insulin-independent mechanisms. While direct, head-to-head clinical trials comparing its efficacy with synthetic counterparts like metformin or sulfonylureas are currently unavailable, existing research provides a solid foundation for understanding its potential as a novel antidiabetic agent. This guide will juxtapose the known effects and mechanisms of this compound with those of established synthetic drugs, highlighting both similarities and unique attributes.
Comparative Data on Hypoglycemic Effects
The following tables summarize the available quantitative data from preclinical studies on this compound and provide a general comparison with the known effects of major classes of synthetic hypoglycemic drugs. It is crucial to note that the data for this compound and synthetic drugs are from different studies and not from direct comparative experiments.
Table 1: In Vivo Hypoglycemic Effects of this compound in Animal Models
| Parameter | Animal Model | Treatment | Dosage | Outcome | Citation |
| Plasma Glucose Reduction | Normal Mice | This compound | 10 mg/kg (i.p.) | Significant decrease after 2 hours | [1] |
| Plasma Glucose Reduction | Type 2 Diabetes Mellitus Mice | This compound | 10 mg/kg (i.p.) | Significant decrease after 2 hours | [1] |
| Oral Glucose Tolerance Test (OGTT) | Normal and Type 2 DM Mice | This compound | 10 mg/kg (i.p.) | Attenuated the elevation of plasma glucose | [1] |
| Glycogen Content | Type 2 Diabetes Mellitus Mice | This compound | 10 mg/kg (i.p.) | Increased glycogen content in skeletal muscle | [1] |
Table 2: Mechanistic Comparison of this compound and Synthetic Hypoglycemic Drugs
| Drug Class | Primary Mechanism of Action | Effect on Insulin Secretion | Effect on Insulin Sensitivity | Effect on Hepatic Glucose Production | Key Molecular Targets |
| This compound | Increases glucose utilization in peripheral tissues, reduces hepatic gluconeogenesis, activates insulin signaling.[1][2] | Increases plasma insulin levels in normal and type 2 diabetic models.[1] | Enhances insulin signaling. | Reduces hepatic gluconeogenesis by reversing elevated PEPCK expression.[1] | Insulin receptor, downstream signaling proteins. |
| Biguanides (e.g., Metformin) | Decreases hepatic glucose production, increases insulin sensitivity in peripheral tissues. | No direct effect on insulin secretion. | Increases. | Decreases. | AMP-activated protein kinase (AMPK). |
| Sulfonylureas (e.g., Glibenclamide) | Stimulates insulin release from pancreatic β-cells.[3] | Increases. | No direct effect. | No direct effect. | ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[3] |
| Thiazolidinediones (e.g., Pioglitazone) | Increases insulin sensitivity in peripheral tissues (adipose tissue, muscle, liver). | No direct effect on insulin secretion. | Increases. | Decreases. | Peroxisome proliferator-activated receptor gamma (PPAR-γ). |
| α-Glucosidase Inhibitors (e.g., Acarbose) | Delays carbohydrate absorption from the gut.[3] | No direct effect. | No direct effect. | No direct effect. | α-glucosidase enzymes in the small intestine.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's hypoglycemic effects, as described by Ruan et al. (2013).[1]
Animals and Treatment
-
Animal Model: Male ICR mice were used. Type 2 diabetes was induced by a high-fat diet for 8 weeks, followed by a single intraperitoneal injection of streptozotocin (STZ).
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection. The vehicle control used was saline.
Oral Glucose Tolerance Test (OGTT)
-
Mice were fasted overnight.
-
A baseline blood sample was collected from the tail vein.
-
This compound (10 mg/kg) or vehicle was administered intraperitoneally.
-
After 30 minutes, a glucose solution (2 g/kg) was administered orally.
-
Blood glucose levels were measured at 30, 60, 90, and 120 minutes post-glucose administration.
Measurement of Glycogen Content
-
After the experimental period, mice were euthanized.
-
Liver and skeletal muscle tissues were collected and weighed.
-
Tissues were digested in a potassium hydroxide solution.
-
Glycogen was precipitated using ethanol.
-
The amount of glycogen was quantified using a phenol-sulfuric acid method and spectrophotometry.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the proposed signaling pathway for this compound and the established pathways for major classes of synthetic hypoglycemic drugs.
Caption: Proposed signaling pathway of this compound.
Caption: Mechanisms of action for Metformin and Sulfonylureas.
Experimental Workflow
Caption: Experimental workflow for in vivo studies.
Conclusion
This compound presents a compelling profile as a potential hypoglycemic agent with a multi-faceted mechanism of action that includes enhancing insulin signaling, increasing peripheral glucose utilization, and reducing hepatic glucose output.[1] While current preclinical data are promising, the absence of direct comparative studies with synthetic hypoglycemic drugs necessitates further research. Future investigations should focus on head-to-head efficacy trials to quantitatively assess the therapeutic potential of this compound in relation to established first- and second-line diabetes therapies. Such studies will be critical in determining its future role in the management of diabetes mellitus.
References
Unraveling the Glucose-Lowering Potential: A Comparative Guide to the Structure-Activity Relationship of Borapetoside A and Its Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between the structure of a natural compound and its biological activity is paramount. This guide provides a detailed comparison of borapetoside A and its analogs, focusing on their structure-activity relationships (SAR) in the context of their significant hypoglycemic effects. The information is supported by available experimental data, detailed methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Borapetosides, a class of clerodane diterpenoid glycosides isolated from the medicinal plant Tinospora crispa, have garnered attention for their potential as antidiabetic agents. This compound, in particular, has been identified as a potent compound in this family. This guide delves into the structural features that govern the biological activity of this compound and its naturally occurring analogs, borapetoside B, C, and E, providing a framework for future drug design and development.
Comparative Analysis of Biological Activity
The primary determinant for the hypoglycemic activity among borapetosides A, B, and C is the stereochemistry at the C-8 position. Borapetosides A and C, which both possess an 8R-chirality, exhibit significant glucose-lowering effects. In contrast, borapetoside B, with an 8S-chirality, is reported to be inactive, highlighting this as a critical structural requirement for bioactivity.[1][2][3][4]
Further differentiation in potency between the active analogs, this compound and C, can be attributed to the position of the glycoside moiety and other structural modifications.[4] In this compound, the glucose is attached at C-3, and it features a lactone ring between C-4 and C-6.[4] In borapetoside C, the glycoside is located at C-6.[4] These differences are believed to influence the potency of their hypoglycemic action.[4]
Borapetoside E has also been investigated and demonstrated efficacy in improving hyperglycemia and hyperlipidemia in high-fat-diet-induced type 2 diabetes in mice, suggesting that other structural variations within the borapetoside family also confer beneficial metabolic effects.
Beyond direct effects on glucose metabolism, borapetoside C has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition represents a distinct mechanism contributing to its overall antihyperglycemic effect.
Quantitative and Qualitative Data Summary
| Compound | Key Structural Features | Hypoglycemic Activity | α-Glucosidase Inhibition IC50 | Other Reported Activities |
| This compound | 8R-chirality, Glycoside at C-3, Lactone ring (C-4 to C-6) | Active | Not Reported | Antimalarial, Anti-inflammatory, Cytotoxic (low) |
| Borapetoside B | 8S-chirality | Inactive | Not Reported | Not Reported |
| Borapetoside C | 8R-chirality, Glycoside at C-6 | Active | 0.0527 mg/mL | Improves insulin sensitivity |
| Borapetoside E | Clerodane Diterpenoid | Active | Not Reported | Improves hyperlipidemia |
Signaling Pathways and Mechanism of Action
The hypoglycemic effects of this compound and its active analogs are mediated through a combination of insulin-dependent and insulin-independent pathways.[1][2][3] These compounds have been shown to increase glucose utilization in peripheral tissues, reduce hepatic gluconeogenesis, and activate the insulin signaling pathway.[1][2][3][4] Borapetoside C, for instance, enhances insulin sensitivity by promoting the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), leading to the increased expression and translocation of glucose transporter 2 (GLUT2).
Figure 1. Simplified signaling pathway of borapetosides' hypoglycemic action.
Experimental Protocols
To ensure the reproducibility and validation of the findings cited in this guide, detailed methodologies for key experiments are provided below.
In Vivo: Intraperitoneal Glucose Tolerance Test (IPGTT)
This assay is crucial for assessing the in vivo effect of a compound on glucose metabolism.
1. Animal Preparation:
-
Use male ICR mice (or other appropriate strain), acclimatized for at least one week.
-
House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Fast the mice for 6-16 hours (depending on the specific protocol) before the test, with free access to water.
2. Compound Administration:
-
Dissolve this compound or its analogs in a suitable vehicle (e.g., saline, DMSO).
-
Administer the compound or vehicle control via intraperitoneal (i.p.) injection at a specified dose (e.g., 5 mg/kg).
3. Glucose Challenge:
-
30 minutes after compound administration, administer a glucose solution (e.g., 2 g/kg body weight) via i.p. injection.
4. Blood Glucose Measurement:
-
Collect blood samples from the tail vein at baseline (0 min, before glucose injection) and at various time points post-glucose injection (e.g., 15, 30, 60, 90, and 120 min).
-
Measure blood glucose levels using a standard glucometer.
5. Data Analysis:
-
Plot the mean blood glucose concentration against time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the glucose tolerance.
In Vitro: Glucose Uptake Assay in C2C12 Myotubes or 3T3-L1 Adipocytes
This assay measures the direct effect of the compounds on glucose uptake in muscle or fat cells.
1. Cell Culture and Differentiation:
-
Culture C2C12 myoblasts or 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum.
-
Induce differentiation into myotubes or adipocytes by switching to a differentiation medium (e.g., DMEM with 2% horse serum for C2C12, or a cocktail containing insulin, dexamethasone, and IBMX for 3T3-L1).
2. Serum Starvation and Treatment:
-
Once differentiated, starve the cells in serum-free medium for 2-4 hours.
-
Treat the cells with various concentrations of this compound or its analogs for a specified period. Include a positive control (e.g., insulin) and a vehicle control.
3. Glucose Uptake Measurement:
-
Following treatment, incubate the cells with a fluorescent glucose analog (e.g., 2-NBDG) or radiolabeled 2-deoxy-D-glucose ([³H]-2-DG) in glucose-free Krebs-Ringer-HEPES buffer for 30-60 minutes.
-
Wash the cells with ice-cold PBS to remove excess glucose analog.
-
Lyse the cells and measure the intracellular fluorescence or radioactivity using a plate reader or scintillation counter, respectively.
4. Data Analysis:
-
Normalize the glucose uptake to the total protein content in each well.
-
Express the results as a percentage of the control or as fold-change over baseline.
In Vitro: Western Blot Analysis of Insulin Signaling Proteins
This method is used to determine the effect of the compounds on the activation of key proteins in the insulin signaling pathway.
1. Cell Treatment and Lysis:
-
Treat differentiated C2C12 or HepG2 cells with borapetosides as described for the glucose uptake assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
3. Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., IR, Akt).
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Express the level of protein phosphorylation as a ratio of the phosphorylated protein to the total protein.
Figure 2. General experimental workflow for SAR analysis of borapetosides.
Conclusion
The structure-activity relationship of this compound and its analogs reveals a clear dependence on the stereochemistry at C-8 for their hypoglycemic activity. The active compounds, this compound and C, exert their effects through multiple mechanisms, including the enhancement of insulin signaling pathways. While the current body of research provides a strong qualitative and mechanistic understanding, further studies providing direct quantitative comparisons of the bioactivities of a wider range of natural and synthetic analogs would be invaluable. This would enable the development of more precise quantitative structure-activity relationship (QSAR) models and facilitate the rational design of novel, potent, and selective therapeutic agents for the management of diabetes. This guide serves as a foundational resource for researchers aiming to build upon the current knowledge and unlock the full therapeutic potential of the borapetoside family.
References
Reproducibility of Borapetoside A's Effects on Glucose Uptake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of borapetoside A on glucose uptake, with a focus on the reproducibility of its reported actions. This compound, a diterpenoid isolated from Tinospora crispa, has garnered attention for its potential antihyperglycemic properties. This document objectively compares its performance with related compounds, borapetoside C and E, as well as the widely-used antidiabetic drug, metformin. The information presented is supported by experimental data from published studies, offering a resource for researchers investigating novel therapeutic agents for metabolic disorders.
Comparative Analysis of Bioactive Compounds on Glucose Metabolism
The following tables summarize the quantitative data from various studies on the effects of this compound and its comparators on key parameters of glucose metabolism.
Table 1: In Vitro Effects on Glucose Uptake and Related Signaling
| Compound | Cell Line | Concentration | Effect on Glucose Uptake | Key Signaling Pathway Modulation |
| This compound | C2C12 myotubes | Not specified | Increased glycogen synthesis | Activates insulin signaling pathway.[1] |
| Hep3B | Not specified | Decreased plasma glucose in vivo.[1] | Reduces hepatic gluconeogenesis.[1] | |
| Borapetoside C | Not specified | 5 mg/kg (in vivo) | Increased glucose utilization.[2] | Increased phosphorylation of IR and Akt; increased GLUT2 expression.[2] |
| Metformin | C2C12 myotubes | 2 mM | ~3-fold increase | Increased GLUT-1 and GLUT-4 mRNA expression. |
Table 2: In Vivo Effects on Glucose Homeostasis in Animal Models
| Compound | Animal Model | Dosage | Effect on Blood Glucose | Effect on Insulin Levels |
| This compound | Streptozotocin-induced type 1 diabetic mice | Not specified | Decreased plasma glucose.[1] | No change.[1] |
| Diet-induced type 2 diabetic mice | Not specified | Decreased plasma glucose.[1] | Increased plasma insulin.[1] | |
| Normal mice | Not specified | Decreased plasma glucose.[1] | Increased plasma insulin.[1] | |
| Borapetoside C | Normal and Type 2 diabetic mice | 5 mg/kg (i.p.) | Attenuated oral glucose-induced hyperglycemia.[2] | Not specified |
| Type 1 diabetic mice | 5 mg/kg (twice daily for 7 days) | Not specified | Increased phosphorylation of IR and Akt, and GLUT2 expression.[2] | |
| Borapetoside E | High-fat-diet-induced obese mice | 20 mg/kg, 40 mg/kg | Markedly improved hyperglycemia.[3][4][5] | Improved insulin resistance.[3][4][5] |
| Metformin | High-fat-diet-induced obese mice | 200 mg/kg | Comparable or better effects than borapetoside E.[3][4][5] | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. While direct reproducibility studies for this compound are not extensively published, the consistent findings across different borapetosides from Tinospora crispa suggest a robust underlying mechanism of action.
In Vitro Glucose Uptake Assay in C2C12 Myotubes
This protocol is a synthesized representation based on common practices for assessing glucose uptake in muscle cells.
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the cells reach confluence. The cells are maintained in differentiation medium for 4-6 days.
-
Serum Starvation: Prior to the assay, differentiated myotubes are serum-starved for 3-4 hours in Krebs-Ringer bicarbonate buffer (KRPH) supplemented with 0.2% bovine serum albumin (BSA).
-
Treatment: Cells are then treated with this compound, C, E, or metformin at the desired concentrations for a specified period (e.g., 1-24 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
Glucose Uptake Measurement:
-
Following treatment, cells are washed with KRPH buffer.
-
Glucose uptake is initiated by adding a solution containing a fluorescently-labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), at a final concentration of 50-100 µM.
-
Insulin (e.g., 100 nM) is often used as a positive control.
-
After a 30-60 minute incubation, the uptake is terminated by washing the cells with ice-cold KRPH buffer.
-
-
Quantification: The fluorescence intensity of the cell lysates is measured using a fluorescence plate reader. The results are typically normalized to the total protein concentration of each well.
In Vivo Studies in Diabetic Mouse Models
The following outlines a general procedure for evaluating the antihyperglycemic effects of compounds in rodent models of diabetes.
-
Animal Models:
-
Type 1 Diabetes: Typically induced by a single or multiple intraperitoneal injections of streptozotocin (STZ) in a citrate buffer.
-
Type 2 Diabetes: Often induced by a high-fat diet (HFD) for several weeks to induce obesity and insulin resistance.
-
-
Compound Administration: Borapetosides or metformin are administered to the diabetic mice via oral gavage or intraperitoneal injection at specified doses and frequencies. A vehicle control group receives the solvent used to dissolve the compounds.
-
Blood Glucose Monitoring: Blood glucose levels are monitored regularly from the tail vein using a glucometer. This can be done at baseline and at various time points after compound administration.
-
Oral Glucose Tolerance Test (OGTT): To assess glucose disposal, mice are fasted overnight and then administered an oral bolus of glucose. Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Insulin and Other Biomarker Analysis: At the end of the study, blood samples are collected to measure plasma insulin levels and other relevant biomarkers using ELISA kits. Tissues such as the liver, skeletal muscle, and adipose tissue may be collected for further analysis of protein expression and gene expression related to glucose metabolism.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved in glucose uptake and how borapetosides and metformin are proposed to modulate these pathways.
Caption: Insulin Signaling Pathway for Glucose Uptake.
Caption: Proposed Mechanism of Action for Borapetosides.
Caption: Metformin's Primary Mechanisms of Action.
References
- 1. Hypoglycemic action of this compound from the plant Tinospora crispa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Borapetoside E, a Clerodane Diterpenoid Extracted from Tinospora crispa, Improves Hyperglycemia and Hyperlipidemia in High-Fat-Diet-Induced Type 2 Diabetes Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Borapetoside A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Borapetoside A is paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a furanoditerpenoid glycoside isolated from Tinospora crispa. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the known properties of related compounds and general principles of laboratory safety is strongly advised.
Immediate Safety and Handling Precautions
Given that related furanoditerpenoids have exhibited potential hepatotoxicity, this compound should be handled as a potentially hazardous substance. All laboratory personnel must adhere to standard safety protocols when working with this compound.
Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
Quantitative Data and Hazard Assessment
| Parameter | Guideline / Data | Source / Rationale |
| Acute Toxicity (Oral) | Data not available. Handle as a potentially toxic compound. | Precautionary principle due to lack of specific data. |
| Hepatotoxicity | Potential for liver toxicity.[1] | Furanoditerpenoids from related plants have been associated with toxic hepatitis.[1] |
| Carcinogenicity | Data not available. | No studies on the carcinogenic potential of this compound were identified. |
| Mutagenicity | Data not available. | No studies on the mutagenic potential of this compound were identified. |
| Personal Exposure Limits | Not established. | As a research compound, occupational exposure limits have not been determined. |
Experimental Protocols: Disposal Procedures
The following step-by-step procedures are recommended for the proper disposal of this compound waste. These protocols are designed to minimize risk to personnel and the environment.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, disposable lab coats), absorbent materials from spills, and weighing papers.
-
Place these materials in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the solvents used.
-
Do not mix with other laboratory waste streams unless compatible.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions, reaction mixtures, and solvent rinses.
-
Store liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvents and stored in secondary containment.
-
Aqueous and organic solvent waste should be collected in separate, appropriately labeled containers.
-
Step 2: Waste Labeling
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of this compound
-
The solvent(s) present in the waste
-
The date of accumulation
-
The name of the principal investigator and laboratory contact information
Step 3: Storage of Waste
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Do not store incompatible waste types together.
Step 4: Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates the recommended workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Borapetoside A
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds like borapetoside A. This guide provides immediate and essential information for the safe handling, storage, and disposal of this compound, enabling you to proceed with your research confidently and securely.
Toxicological Data Summary
| Compound/Extract | Dosage | Species | Key Findings |
| Borapetosides B, C, and F | 500 mg/kg b. wt. | Mice | No conclusive hepatotoxicity was observed.[1] |
| Tinospora crispa extracts | up to 2000 mg/kg | Mice | Did not cause any mortality.[2] |
Note: The absence of evidence of toxicity is not evidence of absence. Standard chemical safety precautions should always be followed.
Personal Protective Equipment (PPE) and Handling
Given the lack of specific hazard information for this compound, it is prudent to follow standard laboratory safety protocols for handling chemical compounds of unknown toxicity. A generic safety data sheet for a hazardous chemical recommends the following precautions which should be adopted for this compound.
Engineering Controls:
-
Use only in a well-ventilated area, such as a chemical fume hood.
Personal Protective Equipment:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of damage before use and ensure they cover the wrists.[3]
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use appropriate respiratory protection.[4]
-
Lab Coat: A lab coat must be worn to protect street clothing and skin from contamination.
Hygiene Measures:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Change contaminated clothing promptly.[4]
Spill Management Workflow
In the event of a spill, a clear and immediate response is critical to ensure safety. The following workflow outlines the necessary steps.
Caption: Workflow for handling a chemical spill in a laboratory setting.
Experimental Protocols: Spill Cleanup
In the event of a this compound spill, follow these detailed steps:
-
Evacuate and Alert: Immediately evacuate the area of the spill and alert your colleagues and laboratory supervisor.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Assess: From a safe distance, assess the extent of the spill and the potential hazards.
-
Personal Protective Equipment: Before approaching the spill, don the appropriate PPE as outlined above.
-
Containment: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. For a liquid spill, contain it with a commercial spill kit or absorbent material, working from the outside in.
-
Cleanup:
-
For Solids: Carefully sweep the material into a designated chemical waste container. Avoid creating dust.
-
For Liquids: Use an absorbent material to soak up the spill. Place the used absorbent material into a designated chemical waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol, methanol), followed by soap and water.
-
Waste Disposal: All contaminated materials, including gloves, absorbent materials, and any contaminated clothing, must be placed in a sealed container, properly labeled, and disposed of as hazardous chemical waste according to your institution's guidelines.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. The general procedure is as follows:
-
Waste Collection: Collect all this compound waste, including unused product and contaminated materials, in a clearly labeled, sealed, and appropriate waste container.
-
Waste Disposal: Transfer the waste container to your institution's chemical waste management facility for proper disposal. Do not dispose of this compound down the drain or in the regular trash. A general recommendation is to dispose of contents and containers to an approved waste disposal plant.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
